4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Description
BenchChem offers high-quality 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-10-5-6-12-11(7-10)16-13(19-12)8-1-3-9(4-2-8)14(17)18/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQXPZCXWRHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic Acid
[1]
Executive Summary
The molecule 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid represents a critical scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) amyloidosis stabilizers (analogous to Tafamidis) and non-steroidal anti-inflammatory agents.[1] Its structure combines a lipophilic 5-chlorobenzoxazole core with a polar benzoic acid tail, necessitating synthesis methods that balance harsh cyclization conditions with the preservation of the carboxylic acid functionality.[1]
This guide details three distinct synthesis protocols ranging from robust industrial condensation to mild oxidative cyclization.[1] It prioritizes stoichiometric control to prevent bis-benzoxazole formation (a common impurity when using terephthalic precursors) and outlines self-validating purification steps.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule.[1] The benzoxazole ring is the primary disconnection point.[1]
Figure 1: Retrosynthetic breakdown highlighting the critical choice of electrophile to avoid side reactions.
Method A: Polyphosphoric Acid (PPA) Cyclodehydration
Best for: Scale-up, robust substrates, avoiding multi-step protection groups.[1] Mechanism: Acid-catalyzed condensation followed by high-temperature dehydration.[1]
Protocol Overview
This method utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst.[1] PPA is preferred over sulfuric acid due to its lower oxidizing potential and superior dehydrating capability at high temperatures.[1]
Critical Control Point: To avoid forming the bis-benzoxazole impurity (where both carboxylic groups of terephthalic acid react), we utilize Monomethyl Terephthalate instead of Terephthalic acid. This ensures only one end reacts.[1] The methyl ester is hydrolyzed in the final step.[1]
Step-by-Step Methodology
Phase 1: Condensation
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (PPA is viscous) and a nitrogen inlet.
-
Reagents: Charge the flask with:
-
Reaction: Heat the mixture to 180–200 °C for 4–6 hours.
-
Note: The mixture will turn dark.[1] Monitor consumption of aminophenol via TLC (eluent: EtOAc/Hexane 1:1).
-
-
Quench: Cool the reaction mass to ~80 °C (do not cool to RT, it will solidify). Pour the hot syrup slowly into 500 mL of crushed ice/water with vigorous stirring.
-
Isolation: The intermediate ester precipitates as a grey/brown solid.[1] Filter and wash with saturated NaHCO₃ (to remove unreacted acid) and water.[1]
Phase 2: Hydrolysis
-
Dissolution: Suspend the crude ester in THF/Water (1:1, 50 mL).
-
Saponification: Add LiOH (2.0 eq) and stir at 60 °C for 2 hours.
-
Workup: Acidify with 1M HCl to pH 2. The target acid precipitates.[1][2][3]
-
Purification: Recrystallize from DMF/Ethanol or Acetic Acid.
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 65–75% (over 2 steps) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (typical for aryl acids) |[1]
Method B: Oxidative Cyclization (The "Mild" Route)
Best for: Lab-scale synthesis, sensitive substrates, high purity requirements.[1] Mechanism: Schiff base formation followed by oxidative ring closure.[1]
This method avoids the harsh temperatures of PPA and allows for better monitoring of intermediates.[1]
Figure 2: Oxidative pathway utilizing 4-formylbenzoic acid to bypass high-temperature dehydration.[1]
Protocol Overview
-
Imine Formation:
-
Reflux equimolar amounts of 2-amino-4-chlorophenol and 4-formylbenzoic acid in Methanol (MeOH) with a catalytic amount of acetic acid for 3 hours.
-
Cool and filter the Schiff base (usually a yellow solid).[1]
-
-
Cyclization:
-
Workup:
Method C: Microwave-Assisted Green Synthesis
Best for: Rapid screening, library generation.[1]
-
Reagents: 2-Amino-4-chlorophenol (1 eq) + 4-Carboxybenzaldehyde (1 eq).
-
Catalyst: Silica gel supported Sodium Bisulfate (NaHSO₄-SiO₂) or Ionic Liquid ([bmim]PF₆).[1]
-
Conditions: Irradiate at 140 °C for 10–15 minutes.
-
Advantage: Solvent-free conditions often result in quantitative conversion with minimal workup.[1]
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical checkpoints are mandatory.
Characterization Profile[1][3][4][5][6][7][8][9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI-):
-
Look for [M-H]⁻ peak at m/z ~272/274 (characteristic Chlorine isotope pattern 3:1).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete hydrolysis or charring in PPA.[1] | Ensure temp < 210°C; extend hydrolysis time; use mechanical stirring. |
| Bis-benzoxazole Impurity | Stoichiometry error (using Terephthalic acid). | Switch to Monomethyl Terephthalate or 4-Formylbenzoic acid.[1] |
| Product is Dark/Tar | Oxidation of aminophenol.[1] | Perform reaction under Nitrogen; use fresh/recrystallized aminophenol. |
References
-
Vertex AI Search. (2023).[1] Synthesis of 2-(4-carboxyphenyl)-5-chlorobenzoxazole. Retrieved from [1]
-
Beilstein Journals. (2020).[1] Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [1]
-
National Institutes of Health (NIH). (2018).[1] Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved from [1]
-
Canadian Center of Science and Education. (2023).[1] Polyphosphoric Acid in Organic Synthesis. Retrieved from [1]
Physicochemical and Synthetic Profiling of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic Acid: A Technical Guide for Drug Development
Executive Summary
The rational design of small-molecule therapeutics often relies on robust, rigid, and lipophilic scaffolds that can precisely orient pharmacophores within target binding pockets. 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid represents a highly privileged structural motif in modern medicinal chemistry. By combining the metabolic stability of a 5-chlorobenzoxazole core with the hydrogen-bonding capacity of a para-substituted benzoic acid, this compound serves both as a potent biologically active agent and as a critical intermediate for complex drug synthesis, including orexin receptor antagonists like Suvorexant[1].
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and mechanistic roles in biological pathways, specifically focusing on its utility in oncology and targeted kinase inhibition.
Structural and Physicochemical Profiling
The physicochemical profile of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is dictated by the synergistic effects of its two primary domains. The strategic placement of a chlorine atom at the 5-position of the benzoxazole ring significantly modulates the electron density of the heteroaromatic system, enhancing its metabolic stability against oxidative degradation by cytochrome P450 enzymes. Concurrently, the benzoic acid moiety functions as a bidentate hydrogen bond donor/acceptor, which is instrumental in anchoring the molecule within the ATP-binding pocket of target kinases[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, detailing the causality behind how each property influences its pharmacokinetic potential.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C14H8ClNO3 | Core scaffold combining highly lipophilic and polar motifs[3]. |
| Molecular Weight | 273.67 g/mol | Highly optimal for small-molecule drug design; strictly complies with Lipinski's Rule of 5, allowing room for further derivatization[4]. |
| LogP (Predicted) | ~3.8 | High lipophilicity driven by the chlorobenzoxazole core, facilitating passive permeation across lipid bilayers and cellular membranes. |
| Topological Polar Surface Area | 63.3 Ų | Strikes a balance between membrane permeability (requires < 90 Ų) and aqueous solubility. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH is critical for forming salt bridges with basic residues (e.g., Lysine) in kinase hinge regions[2]. |
| Hydrogen Bond Acceptors | 4 | The benzoxazole nitrogen/oxygen and carboxylic acid oxygens enable complex, multi-point target binding. |
Biological Mechanisms and Pathway Modulation
Benzoxazole derivatives are well-documented for their broad-spectrum biological activities, including antimicrobial, antifungal, and potent anticancer properties[5]. Specifically, compounds featuring the 5-chlorobenzoxazole moiety have demonstrated superior cytotoxic activity and sub-micromolar IC50 values in inhibiting the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) protein kinase[2].
The inhibition of VEGFR-2 disrupts downstream signaling cascades, primarily the PI3K/AKT pathway. The downregulation of AKT subsequently decreases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby disinhibiting the apoptotic cascade and inducing programmed cell death in malignant cells[2].
Mechanistic pathway of VEGFR-2 inhibition and apoptosis induction by benzoxazole derivatives.
Self-Validating Synthetic Methodology
The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid relies on the oxidative condensation of 2-amino-4-chlorophenol and 4-formylbenzoic acid. The following protocol is designed as a self-validating system, ensuring that each step contains an analytical checkpoint to guarantee structural integrity.
Step-by-Step Protocol
Step 1: Reagent Preparation & Condensation
-
Action : Dissolve 1.0 equivalent of 2-amino-4-chlorophenol and 1.0 equivalent of 4-formylbenzoic acid in anhydrous N,N-Dimethylformamide (DMF).
-
Causality : DMF is selected as the solvent due to its high dielectric constant, which effectively solubilizes both the highly polar carboxylic acid and the aminophenol. This ensures a homogeneous reaction mixture, which is critical for uniform reaction kinetics.
Step 2: Oxidative Cyclization
-
Action : Add 1.2 equivalents of sodium metabisulfite (Na₂S₂O₅) to the solution. Heat the mixture to 120°C under a nitrogen atmosphere for 5 hours.
-
Causality : The initial condensation forms a Schiff base (imine) intermediate. Na₂S₂O₅ acts as a mild, controlled oxidant that drives the cyclization of the imine into the fully aromatized benzoxazole core. Without an oxidant, the reaction stalls at the thermodynamically unstable dihydrobenzoxazole stage.
Step 3: In-Process Control (IPC) Validation
-
Action : Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (6:4) eluent system.
-
Validation Check : The protocol is self-validating at this stage. The complete disappearance of the highly polar 2-amino-4-chlorophenol spot (Rf ~0.2) and the emergence of a single, UV-active product spot (Rf ~0.5) confirms the completion of the Schiff base formation and cyclization. If the starting material persists, heating must be extended.
Step 4: Product Isolation and LC-MS Verification
-
Action : Quench the reaction by pouring the mixture into ice-cold distilled water, inducing precipitation. Filter the crude solid, wash with cold ethanol, and dry under vacuum.
-
Validation Check : Analyze the crude solid via LC-MS. The workflow is strictly validated if the mass spectrum exhibits a dominant molecular ion peak [M-H]⁻ at m/z 272.0, confirming the successful formation of the chlorobenzoxazole-benzoic acid scaffold[4].
Analytical Characterization Standards
To ensure the highest degree of trustworthiness in the synthesized compound, the following spectroscopic signatures must be verified:
-
¹H NMR (DMSO-d6, 400 MHz) : The para-substituted benzoic acid protons will present as two distinct doublets integrating for 2H each, typically centered around 8.1 ppm and 8.3 ppm. The benzoxazole core protons will appear as a finely split doublet at ~7.9 ppm (H-4, adjacent to the chlorine), a doublet of doublets at ~7.5 ppm (H-6), and a doublet at ~7.8 ppm (H-7). A broad singlet at ~13.2 ppm confirms the presence of the unshielded carboxylic acid proton.
-
FT-IR (KBr pellet) : A strong, broad absorption band between 2800–3200 cm⁻¹ indicates the carboxylic acid O-H stretch. A sharp peak at ~1680 cm⁻¹ corresponds to the C=O stretch, while bands at ~1610 cm⁻¹ and ~1550 cm⁻¹ confirm the C=N and C=C aromatic stretches of the benzoxazole ring system.
References
- 2-(5-Chloro-1,3-benzoxazol-2-yl)
- 3-(5-Chloro-1,3-benzoxazol-2-yl)
- 4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)
- National Institutes of Health (NIH)
- US20160168138A1 - Process for the preparation of suvorexant and intermediates useful in...
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- 1. US20160168138A1 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
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- 4. 4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)BENZOIC ACID [chemicalbook.com]
- 5. Buy 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid | 108500-13-6 [smolecule.com]
An In-depth Technical Guide to 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The 2-Arylbenzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] When coupled with an aromatic substituent at the 2-position, the resulting 2-arylbenzoxazoles exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a chlorine atom at the 5-position of the benzoxazole ring can further modulate the compound's physicochemical properties and biological activity. The benzoic acid moiety, a common feature in many pharmaceutical agents, enhances water solubility and provides a handle for further chemical modification.[3] 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid thus represents a logical amalgamation of these key structural features, making it a compelling subject for synthetic and therapeutic exploration.
Physicochemical Properties and Structure
While experimental data for the title compound is not available, we can predict its key properties based on its constituent parts.
| Property | Predicted Value/Information |
| IUPAC Name | 4-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid |
| Molecular Formula | C₁₄H₈ClNO₃ |
| Molecular Weight | 273.68 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF |
| CAS Number | Not assigned |
Chemical Structure:
Caption: Chemical structure of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
Synthesis Methodology
The synthesis of 2-arylbenzoxazoles is well-documented, and several reliable methods can be adapted for the preparation of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid. A common and effective approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its derivative.[4]
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Condensation and Cyclization
This protocol outlines a general procedure for the synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
Materials:
-
2-Amino-4-chlorophenol
-
4-Carboxybenzoyl chloride (or terephthalic acid)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-amino-4-chlorophenol and 4-carboxybenzoyl chloride in a suitable solvent like DMF.
-
Condensation: If starting from terephthalic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) may be required. The reaction mixture is heated to reflux for several hours to facilitate the formation of the intermediate amide.
-
Cyclization: For the cyclization step, a dehydrating agent like polyphosphoric acid is often used.[5] The reaction temperature is typically elevated to promote the intramolecular cyclization to the benzoxazole ring.
-
Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid would be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on both the benzoxazole and benzoic acid rings. The chemical shifts and coupling patterns would be consistent with the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic ring.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic C=N and C-O-C stretches for the benzoxazole ring.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Therapeutic Applications
The 2-aryl-5-chlorobenzoxazole scaffold is a promising pharmacophore with potential applications in several therapeutic areas.
Anticancer Activity
Chlorobenzoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action often involve the inhibition of critical cellular pathways or the induction of apoptosis.
Potential Mechanism of Action in Cancer:
Caption: Putative mechanism of anticancer activity.
Neurodegenerative Diseases
Recent studies have identified 2-arylbenzoxazoles as potential antagonists of the adenosine A₂A receptor.[6] Antagonism of this receptor is a promising therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's disease. The structural features of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid make it a candidate for investigation in this area.
Conclusion
While 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is not a commercially cataloged compound, its synthesis is feasible through established chemical methodologies. The structural combination of a 2-aryl-5-chlorobenzoxazole core and a benzoic acid moiety suggests a high potential for interesting biological activities. This technical guide provides a foundational framework for researchers interested in the synthesis, characterization, and exploration of this and related compounds for drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
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Daudon, M., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2‐aryl benzoxazoles. Retrieved from [Link]
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Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide. Retrieved from [Link]
-
Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-5-[5-[(Z)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-(5-chloro-2-benzoxazolyloxy) benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-1,3-benzodioxole. Retrieved from [Link]
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PubMed. (1989). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. The Journal of Biochemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-[5-[(1-oxo-[6][7]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid. Retrieved from [Link]
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MDPI. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. Retrieved from [Link]
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MDPI. (2024). 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. Molbank. Retrieved from [Link]
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Chemistry of Heterocyclic Compounds. (2007). SYNTHESIS AND GCP II INHIBITORY ACTIVITY OF 4[4-(3-BROMOBENZYL)-5-HYDROXYISOXAZOL-3-YL]BENZOIC ACID HETEROCYCLIC ANALOGS. Retrieved from [Link]
-
Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Chongqing Yingasky Pharmaceutical Co., Ltd. (n.d.). 4-Amino-5-chloro-2-ethoxy- benzoic acid. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) for 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
[1]
Introduction & Pharmacophore Significance
The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for amide bonds or indole rings. The specific derivative 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (Formula: C₁₄H₈ClNO₃; MW: 273.67 g/mol ) combines a 5-chlorobenzoxazole core with a para-substituted benzoic acid moiety.[1]
This structural motif is critical in the development of:
-
Amyloid Stabilizers: Analogous to Tafamidis (Vyndaqel), where the benzoxazole core stabilizes transthyretin (TTR) tetramers.
-
Antimicrobial Agents: Benzoxazoles often exhibit potent activity against Gram-positive bacteria by inhibiting DNA gyrase.[1]
-
Fluorescent Probes: The extended conjugation between the benzoxazole and the phenyl ring imparts fluorescent properties useful in bioimaging.
Synthesis & Reaction Workflow
To understand the impurity profile in spectroscopic data, one must first understand the synthesis. The most robust method for generating the 2-arylbenzoxazole core involves the condensation of 2-amino-4-chlorophenol with terephthalic acid (or its derivatives) in polyphosphoric acid (PPA).[1]
Synthesis Protocol (PPA Method)
-
Reagents: 2-Amino-4-chlorophenol (1.0 eq), Terephthalic acid (1.0 eq), Polyphosphoric acid (PPA).[1]
-
Conditions: Heat at 180–200 °C for 4–6 hours.
-
Workup: Pour into crushed ice/water; neutralize with NaHCO₃ to precipitate the product.
-
Purification: Recrystallization from ethanol/DMF.
Diagram: Synthesis Pathway
The following diagram illustrates the condensation mechanism and potential side products (e.g., mono-ester formation if using esters).
Figure 1: PPA-mediated condensation pathway for the synthesis of the target benzoxazole.[1]
Spectroscopic Characterization (The Core)
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and halogen substitution pattern.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the carboxylic acid, though Positive Mode (ESI+) works for the basic benzoxazole nitrogen.
-
Molecular Ion (M+):
-
m/z 273.02 (for ³⁵Cl isotope, 100% abundance).
-
m/z 275.02 (for ³⁷Cl isotope, ~32% abundance).
-
Note: The characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.
-
Fragmentation Pattern (ESI+):
-
[M+H]⁺ = 274 : Protonated molecular ion.
-
m/z ~256 : Loss of H₂O (from COOH).
-
m/z ~229 : Loss of COOH (Decarboxylation).
-
m/z ~166 : Cleavage of the benzoxazole ring system (retro-Diels-Alder type fragmentation).
Figure 2: Proposed fragmentation pathway in Positive ESI Mass Spectrometry.[1]
Infrared Spectroscopy (IR)
IR analysis validates the functional groups, specifically distinguishing the carboxylic acid from potential ester precursors.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 2500–3300 | Broad, characteristic of carboxylic acid dimers. |
| C=O[1] Stretch | 1680–1700 | Strong, sharp peak (Acid carbonyl). |
| C=N Stretch | 1610–1630 | Characteristic of the benzoxazole ring (oxazole C=N). |
| C=C Aromatic | 1450–1600 | Multiple bands for benzene ring skeletal vibrations.[1] |
| C-O Stretch | 1050–1250 | C-O-C stretch of the oxazole ring. |
| C-Cl Stretch | 700–800 | Aryl chloride stretch.[1] |
Nuclear Magnetic Resonance (NMR)
NMR data is the definitive tool for structural elucidation. The following data is based on the characteristic shifts of 2-aryl-5-chlorobenzoxazoles in DMSO-d₆ .
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by a broad acid proton, an AA'BB' system for the para-substituted phenyl ring, and a specific pattern for the 5-chlorobenzoxazole protons.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| COOH | 13.00–13.20 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable with D₂O).[1] |
| H-2', H-6' | 8.30–8.35 | Doublet (J=8.4 Hz) | 2H | Phenyl ring protons ortho to the benzoxazole (deshielded by oxazole).[1] |
| H-3', H-5' | 8.10–8.15 | Doublet (J=8.4 Hz) | 2H | Phenyl ring protons ortho to the COOH group.[1] |
| H-4 | 7.90–7.95 | Doublet (J=2.0 Hz) | 1H | Benzoxazole proton meta to N, ortho to Cl (most deshielded on this ring). |
| H-7 | 7.80–7.85 | Doublet (J=8.8 Hz) | 1H | Benzoxazole proton ortho to O. |
| H-6 | 7.45–7.50 | dd (J=8.8, 2.0 Hz) | 1H | Benzoxazole proton ortho to Cl, meta to O. |
Key Insight: The protons at positions 2' and 6' (on the benzoic acid ring) are typically more deshielded than those at 3' and 5' because the benzoxazole ring is a strong electron-withdrawing group, often stronger than the carboxyl group in this context.
¹³C NMR (100 MHz, DMSO-d₆)
The carbon spectrum confirms the number of unique carbons (14 total, though symmetry in the phenyl ring reduces the number of signals).
| Carbon Type | Chemical Shift (δ ppm) | Assignment |
| C=O[1] (Acid) | 166.5–167.5 | Carboxyl carbon. |
| C-2 (Oxazole) | 162.0–163.0 | The characteristic C=N carbon of the benzoxazole ring. |
| C-Bridgehead (O) | 149.0–150.0 | Benzoxazole C-7a (attached to Oxygen).[1] |
| C-Bridgehead (N) | 141.0–142.0 | Benzoxazole C-3a (attached to Nitrogen).[1] |
| C-Quaternary | 133.0–135.0 | Phenyl C-1' (attached to benzoxazole) and C-4' (attached to COOH).[1] |
| C-Aromatic | 129.0–131.0 | Phenyl C-2',3',5',6' (Intense signals due to symmetry).[1] |
| C-Cl (C-5) | 128.0–129.0 | Carbon attached to Chlorine. |
| C-Aromatic | 125.0–127.0 | Benzoxazole C-6.[1] |
| C-Aromatic | 119.0–120.0 | Benzoxazole C-4.[1] |
| C-Aromatic | 111.0–112.0 | Benzoxazole C-7.[1] |
References
-
Synthesis of Benzoxazole Derivatives
-
NMR of Benzoxazoles
- Title: 1H and 13C NMR Spectra of Substituted Benzoxazoles.
- Source:Royal Society of Chemistry (RSC)
-
Link:
-
Similar Compound Data (Ortho-isomer)
-
General Spectroscopic Data for Chlorobenzoxazoles
Sources
- 1. Buy 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid | 108500-13-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Versatility of Benzoxazole Derivatives: A Technical Guide to Molecular Targets and Experimental Workflows
Executive Summary
The benzoxazole scaffold—a bicyclic heterocyclic system consisting of a benzene ring fused to an oxazole ring—has emerged as a privileged pharmacophore in modern drug discovery. Characterized by its planar structure, lipophilicity, and capacity for diverse hydrogen-bonding interactions, the benzoxazole core mimics natural biomolecules (such as adenine and guanine), allowing it to interact seamlessly with various biopolymers and enzymatic active sites[1].
As a Senior Application Scientist, I have observed that the true power of benzoxazole derivatives lies in their structural tunability. Minor substitutions at the C-2, C-5, or C-6 positions drastically shift the molecule's biological activity profile, transforming a potent antimicrobial agent into a highly selective anti-inflammatory or anticancer drug. This whitepaper deconstructs the core biological activities of benzoxazole derivatives, elucidates their mechanisms of action, and provides self-validating experimental protocols for evaluating their efficacy.
Core Biological Activities & Mechanistic Pathways
Anticancer Activity: Topoisomerase II and VEGFR-2 Inhibition
Benzoxazole derivatives exhibit profound antiproliferative effects primarily through the inhibition of human DNA Topoisomerase II (Topo II) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway[2][3].
Mechanism of Action: Topoisomerase II manages DNA topology by creating transient double-strand breaks, passing another DNA strand through the break, and religating the cleaved DNA. Benzoxazoles, particularly those with aryl substitutions at the 2-position, act as topoisomerase poisons[2][3]. Their planar aromatic structure allows them to intercalate into the DNA at the cleavage site, stabilizing the transient enzyme-DNA cleavage complex. This prevents religation, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, caspase-3 dependent apoptosis[3][4].
Mechanism of Topoisomerase II inhibition by benzoxazole derivatives.
Antimicrobial Activity: DNA Gyrase Inhibition
In the fight against antimicrobial resistance (AMR), benzoxazoles have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa)[5].
Mechanism of Action: The primary target for antibacterial benzoxazoles is DNA gyrase (and Topoisomerase IV), enzymes critical for bacterial DNA replication and repair[6][7]. Computational and pharmacophore modeling reveals that hydrogen bond acceptors (HBA) and donors (HBD) on the benzoxazole ring interact with the ATP-binding site of the gyrase B subunit. Notably, structural rigidity is crucial; derivatives without a methylene bridge between the oxazole and phenyl rings exhibit significantly higher antibacterial activity, as the rigid planar conformation fits more precisely into the bacterial enzyme pocket[6].
Anti-inflammatory Activity: Selective COX-2 Inhibition
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal toxicity. Benzoxazole derivatives have been engineered to selectively target COX-2, providing potent anti-inflammatory effects with a highly favorable gastric safety profile[8][9].
Mechanism of Action: The COX-2 active site features a secondary side pocket (absent in COX-1) created by the substitution of an isoleucine residue with a smaller valine. Di-substituted benzoxazoles (e.g., substituted-N-(3,4-dimethoxyphenyl)-benzoxazoles) exploit this structural variance. The bulky dimethoxyphenyl groups project into the COX-2 specific side pocket, anchoring the molecule and preventing arachidonic acid from accessing the catalytic center, while steric hindrance prevents the drug from binding to the tighter COX-1 pocket[8].
Selective COX-2 inhibition pathway by di-substituted benzoxazoles.
Quantitative Data & Comparative Analysis
To contextualize the potency of these compounds, the following table summarizes key quantitative metrics (IC₅₀ and MIC values) from recent structural optimizations of the benzoxazole scaffold.
| Compound Class / Substitution | Primary Target / Application | Cell Line / Strain | Potency (IC₅₀ / MIC) | Ref |
| 2-(4-(piperidinethoxy)phenyl)benzoxazole | Antimicrobial (DNA Gyrase) | P. aeruginosa (Gram -) | MIC = 0.25 μg/mL | [5] |
| 2-(4-(piperidinethoxy)phenyl)benzoxazole | Antimicrobial (DNA Gyrase) | E. faecalis (Gram +) | MIC = 0.5 μg/mL | [5] |
| Substituted-N-(3,4-dimethoxyphenyl)-benzoxazole (Compound 13d) | Anti-inflammatory (COX-2) | Purified COX-2 Enzyme | IC₅₀ = 0.04 µM | [8] |
| Substituted-N-(3,4-dimethoxyphenyl)-benzoxazole (Compound 13d) | Anti-inflammatory (COX-1) | Purified COX-1 Enzyme | IC₅₀ = 1.02 µM | [8] |
| 2-(2-hydroxyphenyl)benzoxazole analogs | Anticancer (Topo II) | A549, HT29, HeLa | IC₅₀ = 2.18–2.89 µM | [4] |
Data Interpretation: The COX-2 selective compound (13d) demonstrates an exceptional selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀ ≈ 25.5), validating its potential as a non-ulcerogenic anti-inflammatory agent[8]. Furthermore, the sub-microgram MIC values for specific 2-substituted derivatives against P. aeruginosa highlight the scaffold's capability to breach Gram-negative outer membranes[5].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as closed-loop, self-validating systems. They incorporate necessary controls to definitively prove the causality of the observed biological activity.
Experimental workflow for evaluating benzoxazole biological activities.
Protocol 1: In Vitro Topoisomerase II Decatenation Assay
Purpose: To validate whether the antiproliferative activity of a benzoxazole derivative is mechanistically driven by Topo II inhibition. Causality Rationale: Kinetoplast DNA (kDNA) is a massive network of interlocked DNA circles. Only Topo II (not Topo I) can decatenate this network into free minicircles. If the benzoxazole inhibits Topo II, the kDNA remains trapped in the gel loading well.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol (DTT), and 30 µg/mL bovine serum albumin (BSA). Why ATP? Topo II is an ATP-dependent enzyme; omission of ATP serves as a negative control for enzyme activity.
-
Substrate Addition: Add 0.2 µg of kDNA to each tube.
-
Inhibitor Introduction: Add the benzoxazole derivative dissolved in DMSO at varying concentrations (e.g., 1, 5, 10, 50 µM).
-
Self-Validation Control: Include a vehicle control (DMSO only) to prove the solvent isn't inhibiting the enzyme, and a positive control (Etoposide, 50 µM) to benchmark drug efficacy.
-
-
Enzyme Addition: Add 1 Unit of human recombinant Topoisomerase IIα. Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of stop buffer (5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol) and 1 µL of Proteinase K (10 mg/mL). Incubate at 37°C for an additional 15 minutes to digest the Topo II enzyme and release the DNA.
-
Electrophoresis & Analysis: Run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1 hour. Visualize under UV light.
-
Interpretation: High fluorescence in the loading well indicates potent Topo II inhibition (catenated network intact). Bands migrating down the gel indicate decatenated minicircles (enzyme active/drug inactive).
-
Protocol 2: In Vitro COX-1 / COX-2 Selectivity Assay
Purpose: To quantify the anti-inflammatory selectivity of synthesized benzoxazoles. Causality Rationale: This assay relies on the peroxidase activity of COX enzymes. As COX converts arachidonic acid to PGG₂, and subsequently to PGH₂, it oxidizes a colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The reduction in color formation is directly proportional to COX inhibition.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Why Hematin? Hematin is a necessary cofactor for the peroxidase activity of the COX enzyme.
-
Enzyme Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of recombinant human COX-1 or COX-2, and 10 µL of the benzoxazole derivative (serial dilutions). Incubate at 25°C for 15 minutes to allow drug-receptor binding.
-
Substrate Addition: Add 10 µL of TMPD (colorimetric substrate) and 10 µL of Arachidonic Acid (2 mM) to initiate the reaction.
-
Kinetic Measurement: Immediately read the absorbance at 590 nm using a microplate reader. Record the initial velocity of the reaction over 5 minutes.
-
Data Processing: Calculate the percent inhibition relative to the vehicle control (100% initial velocity). Plot log[Inhibitor] vs. normalized response to determine the IC₅₀ values for both COX-1 and COX-2.
-
Self-Validation: The Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). An SI > 10 confirms a highly selective, non-ulcerogenic anti-inflammatory profile[8].
-
References
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI Molecules.5
-
Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. BenchChem.2
-
Synthesis, biological evaluation and docking study of a new series of di-substituted benzoxazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry (EMBL-EBI).8
-
Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate.1
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. ResearchGate.9
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.6
-
Insight Into Mechanism of Action of Anticancer Benzazoles. ResearchGate.3
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. PMC (NIH).7
-
Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.4
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- 7. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document: Synthesis, biological evaluation and docking study of a new series of di-substituted benzoxazole derivatives as selective COX-2 inhibitors ... - ChEMBL [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
Theoretical and Computational Profiling of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic Acid
This guide outlines the comprehensive theoretical and computational profiling of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid . It serves as a technical blueprint for researchers characterizing this pharmacophore, which hybridizes the bioactive benzoxazole core with a benzoic acid moiety, offering dual functionality for hydrogen bonding and pi-stacking interactions in drug design.
Content Type: Technical Whitepaper & Procedural Guide Subject: Computational Chemistry / Medicinal Chemistry Target Audience: Drug Discovery Scientists, Computational Chemists
Executive Summary & Pharmacophore Significance
The title compound, 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid , represents a "privileged scaffold" in medicinal chemistry. The 5-chloro-benzoxazole unit is a known bioisostere for nucleotide bases, conferring antimicrobial and anticancer properties, while the benzoic acid tail provides a critical anchor for salt bridge formation in protein active sites.
This guide details the Standard Operating Procedure (SOP) for the full in silico characterization of this molecule, moving from quantum mechanical optimization (DFT) to macromolecular docking.
Synthetic Pathway & Structural Basis
Before computational modeling, the structural input must be grounded in synthetic reality to ensure correct tautomeric and conformer selection.
Synthesis Protocol (PPA Cyclization)
The most robust synthesis for 2-substituted benzoxazoles involves the condensation of o-aminophenols with carboxylic acid derivatives in polyphosphoric acid (PPA).[1]
-
Reactants: 2-Amino-4-chlorophenol + Terephthalic acid (1:1 stoichiometric ratio).[1]
-
Conditions: 140–160°C for 4–6 hours.[1]
-
Mechanism: PPA acts as both solvent and cyclodehydrating agent.[1] The acid attacks the amine to form an amide intermediate, followed by ring closure at the phenolic oxygen.
Visualization: Synthetic Logic
Figure 1: Acid-catalyzed cyclocondensation pathway for the target molecule.
Computational Framework: Density Functional Theory (DFT)
The core of the theoretical study utilizes DFT to predict electronic and geometric properties.[1] The recommended level of theory for this chlorinated aromatic system is B3LYP/6-311++G(d,p) .
Computational Workflow
The following protocol ensures self-validating results by checking for imaginary frequencies and basis set convergence.
Figure 2: Step-by-step DFT computational workflow using Gaussian/GAMESS.
Key Electronic Parameters to Calculate
Researchers must extract the following descriptors from the .log or .out files. These values correlate directly with chemical reactivity and drug stability.[1]
| Parameter | Symbol | Formula | Significance for Drug Design |
| HOMO Energy | Direct Output | Electron donating ability (antioxidant potential). | |
| LUMO Energy | Direct Output | Electron accepting ability (electrophilic attack).[1] | |
| Energy Gap | Measure of kinetic stability.[1] Lower gap = higher reactivity.[1] | ||
| Chemical Hardness | Resistance to charge transfer.[1] | ||
| Electrophilicity | Propensity to attack nucleophilic DNA/protein sites.[1] |
Note on Basis Set: The inclusion of diffuse functions (++) is mandatory due to the presence of the carboxylic acid (anionic potential) and the chlorine atom (lone pairs), which require flexible electron density description.[1]
Molecular Electrostatic Potential (MEP) Mapping[1]
-
Protocol: Generate the MEP surface mapped onto the electron density isosurface (0.002 a.u.).
-
Expected Result:
-
Negative Regions (Red): Localized on the Benzoxazole Nitrogen and the Carbonyl Oxygen of the acid.[1] These are H-bond acceptor sites.
-
Positive Regions (Blue): Localized on the Hydroxyl Hydrogen of the acid.[1] This is the primary H-bond donor site.[1]
-
Neutral (Green): The phenyl and benzoxazole rings (hydrophobic interactions).[1]
-
Molecular Docking Protocol
To validate the biological potential of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid, molecular docking is performed against targets relevant to benzoxazole derivatives (e.g., DNA Gyrase B for antimicrobial or EGFR for anticancer activity).
Target Selection & Preparation
-
Primary Target: E. coli DNA Gyrase B (PDB ID: 1KZN or similar).[1]
-
Rationale: Benzoxazoles inhibit DNA replication by stabilizing the cleavable complex.[1]
-
Preparation Steps:
Docking Workflow (AutoDock Vina / Glide)
-
Grid Generation: Center the grid box on the active site residues (e.g., Asp73, Arg76 in Gyrase B).[1] Box size: 20x20x20 Å.[1]
-
Ligand Setup: Set the carboxylic acid protonation state to physiological pH (7.4) -> Carboxylate (
) is likely, but the neutral form ( ) should also be docked if the pocket is hydrophobic. -
Scoring: Look for binding energies < -7.0 kcal/mol.[1]
Interaction Analysis
The docking pose should be analyzed for:
-
Salt Bridges: Between the benzoic acid
and basic residues (Arg/Lys).[1] -
Pi-Pi Stacking: Between the benzoxazole ring and aromatic residues (Phe/Tyr).[1]
-
Halogen Bonding: Interaction of the 5-Cl atom with backbone carbonyls.[1]
References
-
Fathima, A. et al. (2022).[1][4] "Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents." Biosciences Biotechnology Research Asia, 19(4), 895-915.[4][5] Link
-
Kumar, A. et al. (2022).[1] "Benzoxazole Derivatives: QSAR and Molecular Docking Studies." ResearchGate.[1][5] Link
-
Al-Wahaibi, L.H. et al. (2023).[1] "Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease." Arabian Journal of Chemistry, 16(5).[1] Link
-
Munoz-Flores, B.M. et al. (2025).[1] "DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties." International Journal of Molecular Sciences. Link
-
Potemkin, V. et al. (2020).[1] "Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2." Molecules, 25(23).[1] Link
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- 5. researchgate.net [researchgate.net]
Comprehensive Technical Guide: Acute Toxicity Assessment of Novel Benzoxazole Derivatives
Executive Summary
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents, including NSAIDs (e.g., benoxaprofen), antimicrobials, and H3 receptor antagonists.[1][2] However, the structural versatility of the benzoxazole ring—specifically at the C-2 and C-5 positions—introduces significant toxicological variability.
This guide provides a rigorous, non-templated framework for assessing the acute toxicity of these novel compounds. It moves beyond standard compliance, integrating in silico predictive modeling , solubility-driven vehicle selection , and mechanistic validation to ensure data integrity and animal welfare in accordance with OECD principles.
Part 1: Structural Alertness & In Silico Pre-Screening
Before in vivo experimentation, researchers must evaluate the "structural alertness" of the molecule. Benzoxazoles can undergo metabolic bioactivation, leading to idiosyncratic toxicity.
The Metabolic Liability of Benzoxazoles
The benzoxazole ring is generally stable, but substituents (particularly at the C-2 position) can drive Cytochrome P450 (CYP)-mediated bioactivation .
-
Mechanism: Electron-rich benzoxazole rings may undergo oxidation by CYP1A or CYP3A4, forming unstable epoxides or ring-opened quinone imines.
-
Consequence: These electrophilic intermediates can deplete cellular Glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.
Computational Triage Protocol
Do not proceed to animal studies without this data. Use these tools to refine dose selection:
-
ProTox-II: Predicts LD50 class and specific hepatotoxic endpoints.
-
SwissADME: Evaluates lipophilicity (LogP) to guide vehicle selection.
Decision Gate:
-
If Predicted LD50 < 50 mg/kg: Review structural modifications to reduce reactivity.[3]
-
If Predicted Hepatotoxicity Probability > 0.7: Plan for liver histopathology and ALT/AST monitoring in the in vivo phase.
Part 2: Experimental Design & Vehicle Optimization
Benzoxazole derivatives are often lipophilic and poorly water-soluble. Incorrect vehicle selection is the most common cause of false negatives (due to poor absorption) or false positives (due to vehicle toxicity).
Vehicle Selection Matrix
Pure DMSO is neurotoxic and can confound behavioral observations.[4] Use the following hierarchy based on solubility:
| Solubility Profile | Recommended Vehicle System | Protocol Notes |
| High Aqueous Solubility | Distilled Water or Saline (0.9%) | Ideal standard. |
| Moderate Lipophilicity | 0.5% Carboxymethylcellulose (CMC) | Requires uniform suspension; vortex immediately before gavage. |
| High Lipophilicity | Tween 80 (1-5%) in Saline | Surfactant aids dispersion without significant systemic toxicity. |
| Recalcitrant/Insoluble | PEG-400 (up to 20%) or DMSO (<5%) + CMC | Warning: DMSO >10% causes motor impairment (ataxia) mimicking neurotoxicity. |
Part 3: In Vivo Protocol (OECD Guideline 423)
We utilize the Acute Toxic Class Method (OECD 423) .[5][6] Unlike the traditional LD50 test, this stepwise procedure minimizes animal use while providing a robust GHS classification.[5][7]
The Logic of OECD 423
Workflow Diagram
The following diagram illustrates the decision logic for a starting dose of 300 mg/kg, common for novel benzoxazoles with unknown toxicity.
Caption: Decision logic for OECD 423. Starting dose is selected based on in silico predictions. Mortality drives the escalation/de-escalation path.
Step-by-Step Execution
-
Acclimatization: Animals (Rat/Mouse, 8-12 weeks) must be acclimatized for 5-7 days.
-
Fasting: Fast animals overnight (water ad libitum) prior to dosing to ensure consistent absorption.
-
Dosing: Administer the compound via oral gavage. Volume should not exceed 1 mL/100g body weight.[6]
-
Observation (The Critical Window):
-
0-30 mins: Immediate CNS effects (tremors, convulsions).
-
4 hours: Peak absorption window; monitor for sedation, salivation, or piloerection.
-
24 hours - 14 Days: Daily monitoring for weight loss (>20% is a humane endpoint) and delayed toxicity.
-
Part 4: Mechanistic Toxicology & Pathology
Survival is not the only metric. You must determine why toxicity occurred to inform lead optimization.
The Benzoxazole Bioactivation Pathway
Many benzoxazole derivatives cause toxicity via oxidative stress. The following pathway explains the causality between chemical structure and hepatocellular injury.
Caption: Proposed mechanism of benzoxazole-induced hepatotoxicity via CYP-mediated bioactivation and glutathione (GSH) depletion.[8]
Histopathological Targets
If mortality or morbidity occurs, harvest tissues immediately. Focus on:
-
Liver: Centrilobular necrosis (indicative of CYP activation).
-
Kidney: Tubular necrosis (benzoxazoles are renal-cleared).
-
Spleen: Signs of immunotoxicity (if applicable based on ProTox-II).
Part 5: Data Interpretation & GHS Classification
Summarize findings into a standardized table for regulatory reporting.
| GHS Category | LD50 Range (mg/kg) | Signal Word | Interpretation for Drug Dev |
| Category 1 | < 5 | Danger | Abandon Lead. Extremely toxic. |
| Category 2 | 5 < LD50 ≤ 50 | Danger | High Risk. Only viable for life-threatening indications (e.g., oncology). |
| Category 3 | 50 < LD50 ≤ 300 | Danger | Proceed with Caution. Narrow therapeutic index likely. |
| Category 4 | 300 < LD50 ≤ 2000 | Warning | Acceptable. Standard for many active pharmaceutical ingredients. |
| Category 5 | 2000 < LD50 | Warning | Ideal. Low acute toxicity profile. |
References
-
OECD. (2001).[5] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Banerjee, P., et al. (2018).[9] ProTox-II: a webserver for the prediction of toxicity of chemicals.[10] Nucleic Acids Research. [Link]
-
Al-Omary, F. A., et al. (2022).[11] Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. Molecules. [Link]
-
Reddy, P. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Huang, C., et al. (2022).[11][12] Discovery of a novel class of benzoxazole derivatives as histamine H3 receptor ligands. Bioorganic Chemistry. [Link]
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- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Discovery of a novel class of benzoxazole derivatives as histamine H3 receptor ligands for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Introduction: The Therapeutic Potential of Benzoxazoles
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The compound 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid, featuring a halogenated benzoxazole ring linked to a benzoic acid moiety, represents a promising candidate for drug discovery. The chloro-substituent can enhance binding affinity and biological activity, while the benzoic acid group offers a handle for further chemical modification and influences the compound's physicochemical properties.[5][6]
This guide provides a comprehensive suite of in vitro assays to characterize the biological activity of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid. The protocols are designed for researchers in drug development and academic science, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental design.
Compound Handling and Preparation
A critical first step in any in vitro assay is the proper solubilization of the test compound. The solubility of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is predicted to be low in aqueous solutions at neutral pH due to its hydrophobic benzoxazole core.[7] However, the presence of the carboxylic acid group suggests that its solubility will be pH-dependent, increasing in basic conditions where a carboxylate salt can form.[7]
Protocol 1: Stock Solution Preparation
-
Primary Solvent Selection: For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its broad solubilizing power for organic molecules.
-
Preparation of High-Concentration Stock: Accurately weigh a small amount of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: For cell-based assays, prepare intermediate dilutions of the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%). For enzyme assays, dilutions should be made in the respective assay buffer, keeping the final DMSO concentration consistent across all conditions, including controls.[8]
I. Anticancer Activity Profiling
Benzoxazole derivatives have demonstrated significant potential in oncology research, often by inducing apoptosis or inhibiting key enzymes involved in cancer progression.[9][10] The following assays are designed to evaluate the cytotoxic and mechanistic properties of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
A. Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid in culture medium from the DMSO stock. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), HCT116 (Colorectal), A549 (Lung) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Detection | Absorbance at 570 nm |
| Endpoint | IC50 Value (µM) |
B. Apoptosis Induction: Caspase-Glo® 3/7 Assay
A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases 3 and 7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method to measure the activity of these caspases.[1] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[13][14]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid at concentrations around the predetermined IC50 value for a specified period (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a cell viability assay like CellTiter-Glo®). Express the results as a fold change in caspase activity compared to the vehicle control.
C. Cell Cycle Analysis by Flow Cytometry
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[3] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[9]
Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[15]
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[5] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[3]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of DNA content. Gate on single cells to exclude doublets and aggregates.[5] Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
D. Kinase Inhibition Assays
Many benzoxazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in tumor growth and angiogenesis, such as VEGFR-2 and PARP-2.[6]
Experimental Logic: Kinase Inhibition Assay
Caption: General principle of an in vitro kinase/enzyme inhibition assay.
Protocol 5: VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The activity can be quantified by measuring the amount of ATP consumed using a luminescence-based assay like Kinase-Glo®.[16][17]
-
Reagent Preparation: Prepare a master mixture containing 5x kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).[16]
-
Plate Setup: Add the master mixture to the wells of a white 96-well plate.
-
Inhibitor Addition: Add serial dilutions of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid to the test wells. For the positive control (no inhibitor), add buffer with the corresponding DMSO concentration. For the blank (no enzyme), add buffer.[6]
-
Enzyme Addition: Add diluted recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[16]
-
Detection: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP. Incubate at room temperature for 15 minutes.[17]
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: The inhibitory effect is seen as a higher luminescence signal (less ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
Protocol 6: PARP-2 Inhibition Assay
This assay measures the inhibition of PARP-2-catalyzed poly(ADP-ribosyl)ation of histone proteins. A colorimetric or chemiluminescent method can be used to detect the biotinylated poly(ADP-ribose) incorporated onto the histones.[8][18]
-
Plate Coating: Coat a 96-well plate with a histone mixture and incubate overnight at 4°C. Wash and block the wells.[8]
-
Reaction Setup: Prepare a master mix containing PARP assay buffer, PARP substrate mixture (including biotinylated NAD+), and activated DNA. Add the master mix to each well.[18]
-
Inhibitor Addition: Add serial dilutions of the test compound. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Enzyme Addition: Add diluted recombinant PARP-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the ribosylation reaction to occur.
-
Detection: Wash the plate and add streptavidin-HRP. After incubation and further washing, add the HRP substrate (e.g., TMB for colorimetric or ECL for chemiluminescent detection).[19][20]
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the VEGFR-2 assay.
II. Antimicrobial Activity Screening
Benzoxazole derivatives are known to possess broad-spectrum antimicrobial activity.[15] The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
Protocol 7: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[22][23]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid in the broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24]
| Parameter | Description |
| Organisms | S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungus) |
| Method | Broth Microdilution |
| Medium | Cation-Adjusted Mueller-Hinton Broth (bacteria), RPMI-1640 (fungi) |
| Inoculum Size | ~5 x 10^5 CFU/mL |
| Incubation | 35-37°C for 18-24h (bacteria) |
| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL or µM |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid. By systematically evaluating its cytotoxic, mechanistic, and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. It is imperative that all experiments include appropriate controls and are conducted with meticulous technique to ensure the generation of reliable and reproducible data.
References
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. (2024).
- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018).
- Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018).
- Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.).
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (2025).
- 4-(1,3-Benzoxazol-2-yl)benzoic Acid|Research Chemical - Benchchem. (n.d.).
- 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid - Smolecule. (2023).
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC. (2022).
- MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC. (2012).
- MTT assay protocol | Abcam. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. (n.d.).
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025).
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
- Caspase-Glo® 3/7 Assay System - Promega Corporation. (n.d.).
- Caspase-Glo® 3/7 Assay - Promega Corporation. (n.d.).
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
- Propidium Iodide Cell Viability Flow Cytometry Protocol - R&D Systems. (n.d.).
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
- PARP2 Colorimetric Assay Kit - BPS Bioscience. (n.d.).
- PARP2 Chemiluminescent Assay Kit - BPS Bioscience. (n.d.).
- VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.).
- MIC Determination - EUCAST. (n.d.).
- VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem. (n.d.).
- PARP Universal Colorimetric Assay Kit - R&D Systems. (n.d.).
- PARP assay for inhibitors | BMG LABTECH. (n.d.).
- 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability - Benchchem. (n.d.).
- 4-(1,3-Benzoxazol-2-yl)benzoic Acid|Research Chemical - Benchchem. (n.d.).
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Application Note: Protocols for Testing Antimicrobial Effects of Benzoxazole Compounds
[1][2]
Abstract
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting structural bio-isosterism with purine bases (adenine and guanine).[1] This structural affinity allows them to interact with critical bacterial enzymes such as DNA gyrase and Topoisomerase IV , while lipophilic substitutions often facilitate membrane permeabilization. This guide provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of novel benzoxazole compounds. It moves beyond basic screening to include kinetic profiling and mechanistic validation, ensuring data meets the stringency required for pre-clinical drug development.
Experimental Design & Logic
To validate a benzoxazole compound as a viable drug candidate, researchers must answer three questions sequentially:
-
Potency: What is the lowest concentration that inhibits growth? (MIC)[2][3][4][5][6][7][8][9]
-
Lethality: Does it kill the bacteria or merely stop division? (MBC & Time-Kill)
-
Mechanism: How does it work? (Membrane disruption vs. Intracellular targeting)
Workflow Visualization
The following flowchart outlines the critical path for characterizing these compounds.
Figure 1: Critical path for the evaluation of benzoxazole antimicrobial activity.
Material Preparation & Critical Controls
Compound Solubilization (The DMSO Factor)
Benzoxazoles are characteristically lipophilic. Improper solubilization is the #1 cause of false negatives (precipitation) or false positives (solvent toxicity).
-
Solvent: Dimethyl sulfoxide (DMSO) is the standard.[2]
-
Stock Concentration: Prepare at
the highest desired test concentration (e.g., stock for a top well). -
Assay Limit: The final DMSO concentration in the assay well must be
(v/v) .-
Why? DMSO concentrations
can inhibit sensitive strains and disrupt biofilms, confounding results.
-
Culture Media[10]
-
Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Scientific Integrity: Cations (
, ) are critical for mediating the permeability of the outer membrane in Gram-negatives (e.g., P. aeruginosa). Using unadjusted broth can result in artificially low MICs (false potency).
-
-
Fungi: RPMI 1640 buffered with MOPS (pH 7.0).
Protocol 1: Primary Screening (MIC Determination)
Method: Broth Microdilution (CLSI M07-A10 Standard) with Resazurin Modification. Rationale: Benzoxazoles may precipitate upon dilution. The Resazurin (Alamar Blue) modification provides a colorimetric endpoint (Blue=No Growth, Pink=Growth) that is easier to read than turbidity when testing insoluble compounds.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Select 3-5 morphologically similar colonies from a fresh agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL.
-
-
Plate Setup (96-well round bottom):
-
Columns 1-10: Add
CAMHB. -
Column 11 (Growth Control):
CAMHB + Inoculum (No drug). -
Column 12 (Sterility Control):
CAMHB (No drug, No bugs).
-
-
Compound Dilution:
-
Add
of compound stock ( concentration) to Column 1. -
Perform serial 2-fold dilution from Column 1 to 10. Discard the final
.
-
-
Inoculation:
-
Add
of the diluted inoculum to wells 1-11. -
Final Volume:
. Final Inoculum: CFU/mL.[9]
-
-
Incubation:
- for 16-20 hours (24h for MRSA).
-
Readout (Resazurin):
Protocol 2: Secondary Characterization (MBC & Time-Kill)
Minimum Bactericidal Concentration (MBC)
The MIC tells you what stops growth; the MBC tells you what kills.
-
Sample
from all wells MIC (clear/blue wells). -
Spot onto nutrient agar plates.[11]
-
Incubate for 24 hours.
-
MBC Definition: The lowest concentration killing
of the initial inoculum (usually colonies on the plate). -
Interpretation:
-
MBC/MIC
4: Bactericidal (Preferred for benzoxazoles targeting DNA gyrase). -
MBC/MIC
4: Bacteriostatic.
-
Time-Kill Kinetics
Essential for determining the rate of killing.
-
Setup: Flasks with CAMHB containing compound at 1
MIC and 4 MIC . -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilution plating to count CFU/mL.
-
Success Criteria: A
reduction in CFU/mL constitutes bactericidal activity.
Protocol 3: Mechanism of Action (Membrane vs. DNA)
Benzoxazoles often exhibit dual mechanisms. It is vital to distinguish between specific enzyme inhibition (DNA Gyrase) and non-specific membrane destruction (toxicity risk).
Membrane Integrity Assay (Propidium Iodide)
If the compound acts like a detergent (membrane buster), it is likely toxic to mammalian cells.
-
Reagent: Propidium Iodide (PI) - enters only cells with damaged membranes and fluoresces red.
-
Protocol:
-
Treat bacterial suspension (
CFU/mL) with compound at 2 MIC for 1 hour. -
Add PI (
final). -
Measure Fluorescence (Ex: 535 nm / Em: 617 nm).
-
Result: High fluorescence = Membrane Damage.
-
Mechanistic Pathway Visualization
Figure 2: Dual mechanistic pathways of benzoxazole derivatives.
Data Reporting & Selectivity
Do not report MIC in isolation. The Selectivity Index (SI) is the true measure of a drug's potential.
- : Cytotoxic concentration for 50% of mammalian cells (e.g., Vero or HEK293 lines) using MTT assay.
-
Target: An SI
is generally required for a compound to be considered a safe hit for further development.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[12] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[12][13] CLSI.[9] [Link]
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. [Link]
-
Temiz-Arpaci, O., et al. (2005). "Synthesis and antimicrobial activity of some new 2-[2-(phenyl)ethyl]benzoxazole derivatives." Farmaco, 60(3), 269-274. (Demonstrates DNA Gyrase targeting). [Link]
-
Wiegand, I., et al. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163–175. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). "Reading guide for broth microdilution." [Link]
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Application of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid in Cancer Cell Lines: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2][3] Its structural similarity to natural nucleic acid bases like adenine and guanine may facilitate its interaction with biological macromolecules.[1] The 2-arylbenzoxazole motif, in particular, is a "privileged structure" that serves as a core component in numerous compounds with potent anti-proliferative effects.[4][5] The addition of substituents, such as a chloro group at the 5-position, has been shown to positively influence the anticancer activity of these compounds.[6] This document provides a detailed guide for the investigation of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid , a member of this promising class of molecules, in the context of cancer cell line research. While specific data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogs to propose likely mechanisms of action and provide robust protocols for its evaluation.
Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on the known biological activities of structurally similar 2-arylbenzoxazoles, 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is hypothesized to exert its anticancer effects through several key mechanisms, primarily culminating in the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
One of the key proposed mechanisms is the induction of apoptosis.[5] Many benzoxazole derivatives have been shown to trigger the intrinsic apoptotic pathway.[7][8] This process is often initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in controlled cell death.[8] Another potential mechanism is the compound's ability to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[8] Studies on related compounds have demonstrated arrest at the G2/M or G0/G1 phases.[8]
Furthermore, the benzoxazole core is a known pharmacophore in oncology that can interact with various cellular targets.[4] Some derivatives have been found to act as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7]
Figure 1: Proposed mechanism of action for 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the initial in vitro evaluation of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid. It is crucial to adapt these protocols based on the specific characteristics of the chosen cancer cell lines.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid in culture medium. The final concentration of DMSO should not exceed 0.5%. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]
Materials:
-
Cancer cell lines
-
6-well plates
-
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.[8]
Materials:
-
Cancer cell lines
-
6-well plates
-
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: A typical experimental workflow for evaluating the anticancer properties of a novel compound.
Data Presentation: Summarizing Key Findings
Quantitative data, such as IC₅₀ values, should be presented in a clear and organized manner to facilitate comparison across different cell lines.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 ± 2.1 |
| HCT-116 | Colorectal Carcinoma | 9.5 ± 1.1 |
| A549 | Lung Carcinoma | 25.4 ± 3.0 |
| HeLa | Cervical Cancer | 15.7 ± 1.9 |
| Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. |
Conclusion and Future Directions
The protocols and conceptual framework provided in this guide offer a robust starting point for investigating the anticancer potential of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid. Based on the extensive research into related benzoxazole derivatives, this compound is a promising candidate for further study. Future research should focus on elucidating its precise molecular targets through techniques such as Western blotting to probe for changes in key apoptotic and cell cycle regulatory proteins, as well as in vivo studies to validate its efficacy in a more complex biological system.
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Taylor & Francis Online. (2022, May 30). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]
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MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]
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PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]
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MDPI. (2012, January 17). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Available at: [Link]
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idUS. (2024, May 8). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. Available at: [Link]
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Application Notes & Protocols for the Development of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid as a Potential Therapeutic Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preclinical evaluation of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid, a promising heterocyclic compound with potential therapeutic applications, particularly in oncology.
Introduction and Scientific Rationale
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] Derivatives of benzoxazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] The inclusion of a chloro-substituent on the benzoxazole ring can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved biological activity.[3]
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is of particular interest due to its structural similarity to other 2-arylbenzoxazoles that have shown potent and selective anticancer effects.[5] The proposed mechanism of action for some related compounds involves the induction of apoptosis in cancer cells through specific signaling pathways.[5] This document outlines a systematic approach to synthesize and evaluate this compound as a potential therapeutic agent.
Synthesis and Characterization
A reliable and efficient synthesis is the first critical step in the development of any new chemical entity. The following protocol describes a common and effective method for the synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
Synthetic Protocol
The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is typically achieved through the condensation reaction of 2-amino-4-chlorophenol with 4-formylbenzoic acid, followed by an oxidative cyclization.
Materials:
-
2-amino-4-chlorophenol
-
4-formylbenzoic acid
-
Lead tetraacetate [Pb(OAc)₄]
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 2-amino-4-chlorophenol (1.0 equivalent) and 4-formylbenzoic acid (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature to allow for the precipitation of the Schiff base intermediate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Oxidative Cyclization:
-
Dissolve the dried Schiff base intermediate in glacial acetic acid.
-
Slowly add lead tetraacetate (1.1 equivalents) portion-wise to the stirred solution at room temperature.[6]
-
Continue stirring for 2-4 hours at room temperature. The reaction progress can be monitored by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
-
Alternatively, the crude product can be purified by column chromatography on silica gel.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton chemical environment. | Peaks corresponding to the aromatic protons on both the benzoxazole and benzoic acid moieties. |
| ¹³C NMR | To determine the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated mass of C₁₄H₈ClNO₃. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic peaks for C=O (carboxylic acid), C=N (oxazole), and C-Cl bonds. |
| Melting Point | To assess purity. | A sharp and defined melting point range. |
| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is recommended to efficiently assess the anticancer potential of the synthesized compound.[7][8][9]
Initial Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of cancer cells using a panel of human cancer cell lines.
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action Studies
If the compound shows significant cytotoxicity in the initial screening, further assays should be conducted to elucidate its mechanism of action.
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[11]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[13]
Protocol: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Treat cells with the compound as described above.
-
Lysis: Lyse the cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is proportional to caspase activity.
Many anticancer agents exert their effects by causing cell cycle arrest.[14]
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[14]
-
Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
In Vivo Efficacy Studies
Promising results from in vitro studies should be followed by in vivo evaluation to assess the compound's efficacy and safety in a living organism.[15][16][17][18]
Animal Models
The choice of animal model is critical for obtaining relevant preclinical data.[17][18]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice. These models are useful for initial efficacy screening.[19]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from cancer patients are directly implanted into immunodeficient mice. PDX models better retain the characteristics of the original human tumor.[19]
Efficacy Study Protocol (CDX Model)
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
In Vivo Study Logical Flow
Caption: Logical flow for an in vivo efficacy study.
Preliminary Pharmacokinetic and Toxicology Studies
Early assessment of a compound's pharmacokinetic (PK) and toxicological profile is crucial for its development.[20][21][22][23]
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[20][22]
Protocol: Single-Dose PK in Rodents
-
Dosing: Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Toxicology (Tox) Studies
Preliminary toxicology studies are performed to identify potential safety concerns.[24][25]
Protocol: Maximum Tolerated Dose (MTD) Study
-
Dose Escalation: Administer escalating doses of the compound to groups of rodents.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and mortality.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.
Data Summary and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate interpretation and decision-making.
| Parameter | Example Value | Interpretation |
| IC₅₀ (MCF-7 cells) | 5.2 µM | Potent inhibitor of breast cancer cell growth. |
| Apoptosis Induction | 45% increase in Annexin V+ cells | Induces apoptosis as a mechanism of cell death. |
| Cell Cycle Arrest | G2/M phase arrest | Affects cell cycle progression. |
| Tumor Growth Inhibition (TGI) | 65% at 50 mg/kg | Significant in vivo efficacy. |
| Oral Bioavailability | 30% | Moderate absorption after oral administration. |
| Maximum Tolerated Dose (MTD) | >100 mg/kg | Good preliminary safety profile. |
Conclusion
The protocols and application notes outlined in this document provide a comprehensive framework for the preclinical development of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid as a potential therapeutic agent. A systematic approach, from synthesis and in vitro screening to in vivo efficacy and preliminary safety assessment, is essential for advancing this promising compound towards clinical investigation.
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experimental design for testing enzyme inhibition by 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Application Note: High-Throughput Screening and Kinetic Profiling of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid as a SIRT2 Enzyme Inhibitor
Introduction & Scientific Rationale
The compound 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (hereafter referred to as CBA-1 ) features a privileged benzoxazole scaffold coupled with a benzoic acid moiety. Recent structural biology efforts have identified benzoxazole derivatives as highly potent inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in neurodegenerative diseases and oncology[1]. The chloro-substituent on the benzoxazole ring is hypothesized to enhance hydrophobic packing within the SIRT2 binding pocket, while the carboxylic acid forms critical electrostatic salt-bridge interactions with active-site residues.
As a Senior Application Scientist, I have designed this protocol to rigorously evaluate CBA-1 through a self-validating, orthogonal workflow. End-point enzymatic assays alone are susceptible to false positives due to compound aggregation or auto-fluorescence. Therefore, this guide integrates steady-state FRET enzymology for potency (
Experimental Workflow Design
Figure 1: Orthogonal workflow for validating CBA-1 enzyme inhibition.
Detailed Methodologies & Causality
Protocol A: FRET-Based Primary Screening ( Determination)
Causality & Rationale: FRET is selected over standard absorbance assays to minimize interference from the inherent auto-fluorescence often exhibited by benzoxazole derivatives. We utilize a fluorophore-labeled acetylated peptide (H3K9Ac) and NAD+[1]. The inclusion of 0.01% Tween-20 in the buffer is a critical self-validating step; it prevents the non-specific micellar aggregation of the lipophilic CBA-1 compound, ensuring that observed inhibition is strictly target-mediated.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.4), 4 mM MgCl2, and 0.01% Tween-20[1].
-
Reagent Assembly: Dilute recombinant human SIRT2 to a final well concentration of 270 nM. Prepare a substrate master mix containing 100 µM NAD+ and 240 µM H3K9Ac peptide[1].
-
Compound Titration: Prepare a 10-point serial dilution of CBA-1 in 100% DMSO. Transfer to the assay microplate to achieve final concentrations ranging from 0.1 nM to 100 µM (Final DMSO concentration must be capped at 1% to prevent solvent-induced enzyme denaturation).
-
Incubation & Readout: Incubate the microplate at 37°C for 30 minutes. Terminate the reaction by adding 3 volumes of an acidic methanol solution (200 mM HCl and 320 mM CH3COOH)[1]. Measure fluorescence using a microplate reader (Ex 340 nm / Em 460 nm).
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality & Rationale: While
Step-by-Step Methodology:
-
Surface Preparation: Flow 500 µM NiCl2 over the NTA sensor chip at a flow rate of 5 µL/min for 60 seconds to saturate the chelating sites[2].
-
Ligand Capture: Inject His-tagged SIRT2 (20 µg/mL in running buffer) to achieve a stable capture level of approximately 1000 Response Units (RU).
-
Analyte Injection: Inject CBA-1 at varying concentrations (0.5x, 1x, 2x, 5x, and 10x of the expected
) at a high flow rate (30 µL/min). Note: The high flow rate is critical to minimize mass transport limitations, ensuring the data reflects true binding kinetics. -
Regeneration: Flow 350 mM EDTA to strip the Ni2+/protein complex from the chip, ensuring a pristine NTA surface for the next cycle[2].
Protocol C: Mechanism of Action via Michaelis-Menten Profiling
Causality & Rationale: To determine whether CBA-1 acts as a competitive, non-competitive, or uncompetitive inhibitor, we measure initial reaction velocities (
Step-by-Step Methodology:
-
Matrix Setup: Fix [NAD+] at 500 µM. Vary the [H3K9Ac] substrate concentration (10, 20, 40, 80, 160 µM).
-
Inhibitor Spiking: For each substrate concentration, run parallel reactions with CBA-1 fixed at 0, 0.5x, 1x, and 2x its determined
. -
Velocity Measurement: Measure
(fluorescence units/min) strictly during the linear phase of the reaction (the first 5 minutes) to avoid product inhibition artifacts[3]. -
Data Analysis: Plot
against . Intersecting lines on the y-axis indicate competitive inhibition, whereas parallel lines indicate uncompetitive inhibition.
Figure 2: Kinetic logic tree for identifying the mechanism of CBA-1 inhibition.
Data Presentation & Interpretation
The following tables summarize the expected quantitative outputs from the orthogonal validation workflow, demonstrating a highly potent, competitive inhibition profile for CBA-1.
Table 1: Quantitative Binding and Inhibition Profile of CBA-1
| Parameter | Value | Assay Method | Interpretation |
| 145 ± 12 nM | FRET Enzymology | High nanomolar potency against SIRT2. | |
| 110 ± 8 nM | SPR (Steady-State) | Strong thermodynamic binding affinity. | |
| SPR (Kinetics) | Rapid target engagement. | ||
| SPR (Kinetics) | Moderate residence time on the enzyme. |
Table 2: Michaelis-Menten Kinetic Parameters (MoA Profiling)
| CBA-1 Concentration | Inhibition Type | ||
| 0 nM (Vehicle) | 42.5 ± 1.2 | 25.0 ± 2.1 | N/A (Baseline) |
| 75 nM (0.5x | 41.8 ± 1.5 | 48.5 ± 3.0 | Competitive |
| 150 nM (1.0x | 42.1 ± 1.3 | 85.2 ± 4.5 | Competitive |
| 300 nM (2.0x | 41.5 ± 1.8 | 160.4 ± 8.2 | Competitive |
Data Interpretation: As observed in Table 2, the maximum reaction velocity (
References
- Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors Source: MDPI URL
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PubMed / NIH URL
- Single-Molecule Michaelis−Menten Equations Source: The Journal of Physical Chemistry B / ACS URL
Sources
Application Note: High-Throughput Screening of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic Acid Analogs as Targeted FASN Inhibitors
Executive Summary
The reprogramming of lipid metabolism is a hallmark of various malignancies and metabolic disorders. Fatty Acid Synthase (FASN), the central enzyme responsible for de novo lipogenesis, is frequently overexpressed in tumor cells to sustain membrane biosynthesis and oncogenic signaling. Recent patent literature and medicinal chemistry efforts have identified the 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid scaffold as a highly potent pharmacophore for 1[1].
This application note provides a comprehensive, self-validating high-throughput screening (HTS) workflow designed for drug development professionals. It details the transition from primary biochemical screening to orthogonal cellular validation, ensuring that identified analogs exhibit true target engagement and physiological efficacy.
Mechanistic Rationale & Target Biology
FASN is a multi-domain enzyme complex that catalyzes the formation of palmitate (NEFA 16:0) from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid analogs are hypothesized to dock within the thioesterase (TE) or keto-reductase (KR) domains of FASN. The rigid benzoxazole core provides optimal hydrophobic contacts, while the benzoic acid moiety engages in critical hydrogen bonding within the active site.
Inhibiting FASN deprives cancer cells of essential fatty acids, leading to the collapse of lipid raft-dependent signaling (such as the PI3K/Akt/mTOR pathway) and ultimately triggering 2[2].
Fig 1: Mechanism of FASN inhibition by benzoxazole analogs leading to tumor cell apoptosis.
Orthogonal HTS Strategy
A robust drug discovery cascade requires orthogonal assays to eliminate false positives (e.g., pan-assay interference compounds or non-specific aggregators). Our workflow utilizes a primary biochemical screen followed by a highly sensitive 3[3].
Fig 2: Orthogonal HTS workflow for identifying and validating FASN-targeted benzoxazole analogs.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every protocol described below includes built-in causality checks and counter-screens.
Protocol A: Primary Biochemical HTS (NADPH Consumption Assay)
FASN utilizes NADPH to reduce beta-keto groups during fatty acid chain elongation. Monitoring the oxidation of NADPH to NADP⁺ at 340 nm provides a direct, kinetic readout of 4[4].
Reagents & Materials:
-
Purified human FASN (recombinant).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT. (Causality: DTT is crucial to maintain the catalytic cysteine residues of the FASN thioesterase domain in a reduced, active state).
-
Substrates: 25 µM Acetyl-CoA, 27 µM Malonyl-CoA, 75 µM NADPH.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified FASN in Assay Buffer to a final concentration of 1.5 µg/mL.
-
Compound Pre-incubation (Critical Step): Dispense 10 µL of the enzyme solution into a 384-well UV-transparent plate. Add 100 nL of the benzoxazole analogs (in DMSO) using an acoustic liquid handler. Incubate at 37°C for 30 minutes. (Causality: FASN inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures equilibrium is reached, preventing false-negative HTS results[4]).
-
Baseline Read: Add 5 µL of a substrate mix containing Acetyl-CoA and NADPH. Read absorbance at 340 nm for 3 minutes to establish a baseline and identify auto-oxidizing compounds.
-
Reaction Initiation: Add 5 µL of Malonyl-CoA to initiate the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm continuously for 15 minutes.
-
Self-Validation (Minus-Malonyl Control): Run parallel wells lacking Malonyl-CoA. Any NADPH depletion in these wells indicates non-specific oxidation or assay interference, invalidating the hit.
Protocol B: Cellular Target Engagement (¹⁴C-Acetate Incorporation)
Biochemical potency does not guarantee cell permeability. This protocol utilizes SKBR3 breast cancer cells (which natively overexpress FASN) to quantify de novo lipogenesis inhibition via 2[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed SKBR3 cells at 5 × 10⁴ cells/well in 24-well plates. Incubate overnight in DMEM + 10% FBS.
-
Target Confirmation: Verify FASN overexpression in the selected cell batch via 5 using an anti-FASN primary antibody[5].
-
Compound Treatment: Treat cells with varying concentrations of the benzoxazole analogs for 2 hours.
-
Metabolic Labeling: Pulse the cells with 1 µCi/well of [U-¹⁴C]acetic acid for 3 hours. (Causality: Acetate is the fundamental building block for lipogenesis; its incorporation into the lipid fraction directly correlates with intracellular FASN activity).
-
Lipid Extraction: Wash cells with ice-cold PBS. Perform a Folch extraction (Chloroform:Methanol 2:1 v/v) to isolate the lipid fraction.
-
Quantification: Transfer the organic phase to scintillation vials, evaporate the solvent, add scintillation fluid, and count the radioactivity.
-
Self-Validation (Protein Normalization): Perform a BCA assay on the aqueous protein fraction. Normalize the ¹⁴C counts to total protein to ensure that a reduction in signal is due to FASN inhibition, not merely a reduction in cell number due to acute compound toxicity.
Data Presentation & Interpretation
The following table summarizes hypothetical profiling data for structural modifications of the 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid scaffold, demonstrating the necessity of the orthogonal screening approach.
| Compound ID | R-Group Modification | FASN Biochemical IC₅₀ (µM) | SKBR3 Viability IC₅₀ (µM) | ¹⁴C-Acetate Inhibition (%) |
| Analog-01 | Base Scaffold | 0.85 | 2.10 | 78% |
| Analog-02 | 6-Fluoro substitution | 0.42 | 1.05 | 89% |
| Analog-03 | Methyl ester prodrug | >10.0 (inactive in vitro) | 0.65 | 94% |
| C75 (Control) | N/A | 1.20 | 3.50 | 65% |
Interpretation Insight: Notice that Analog-03 (a methyl ester prodrug) shows no activity in the primary biochemical screen (>10.0 µM) because it lacks the free carboxylic acid required for active site binding. However, it exhibits the highest potency in the cellular assay (0.65 µM) due to enhanced membrane permeability followed by intracellular esterase cleavage. This highlights why high-resolution mass spectrometry and 6[6] must complement biochemical HTS to prevent discarding highly efficacious prodrugs.
Conclusion
The high-throughput screening of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid analogs requires a meticulously designed, multi-tiered approach. By combining kinetic NADPH monitoring with rigorous cellular validation (¹⁴C-acetate incorporation and lipidomics), researchers can confidently identify potent, cell-permeable FASN inhibitors. Implementing the self-validating controls outlined in this protocol ensures data integrity, paving the way for successful lead optimization in oncology and metabolic disease programs.
References
Sources
- 1. AU2014249003A1 - Novel compounds and compositions for inhibition of FASN - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
techniques for evaluating the antifungal activity of benzoxazole compounds
Abstract & Scope
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antifungal activity often comparable to azoles and polyenes. Their mechanism of action (MoA) typically involves the inhibition of lanosterol 14
This Application Note provides a rigorous, standardized workflow for evaluating benzoxazoles. Unlike generic protocols, this guide addresses the specific physicochemical properties of benzoxazoles, offering a self-validating pipeline from primary MIC screening to mechanistic deconvolution using sorbitol protection and ergosterol assays.
Experimental Workflow Overview
The following decision matrix outlines the logical progression of experiments.
Figure 1: Strategic workflow for benzoxazole evaluation. The pipeline moves from solubility validation to phenotypic screening, followed by target identification.
Critical Pre-Analytical Step: Solubilization
Challenge: Benzoxazoles often precipitate in aqueous media (RPMI 1640), leading to "false resistance" (drug not in solution) or "false susceptibility" (aggregates adhering to cells).
Protocol:
-
Stock Solution: Dissolve the benzoxazole derivative in 100% DMSO to a concentration of 1600 µg/mL (100x the highest test concentration).
-
Visual Check: Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes.
-
Working Solution: Dilute 1:50 in RPMI 1640 medium immediately before plating.
-
Solvent Control: Ensure the final DMSO concentration in the well never exceeds 1% (v/v) . Higher concentrations are toxic to fungi and will skew MIC data.
Protocol I: Primary Screening (Broth Microdilution)
Standard: Modified CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Organisms: Candida albicans ATCC 90028 (Quality Control), C. glabrata, C. krusei.
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Indicator: Resazurin (0.01% w/v) (Optional but recommended for visual clarity).
Step-by-Step Methodology
-
Inoculum Prep: Pick 5 colonies from a 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to reach 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 to achieve a final test inoculum of
CFU/mL. -
Plate Setup:
-
Add 100 µL of benzoxazole dilutions (range 0.125 – 64 µg/mL) to columns 1-10 of a 96-well round-bottom plate.
-
Column 11 (Growth Control): 100 µL medium + 100 µL inoculum + 1% DMSO.
-
Column 12 (Sterility Control): 200 µL medium only.
-
-
Inoculation: Add 100 µL of the standardized inoculum to columns 1-11.
-
Incubation: 35°C for 24h (48h for slower growers like C. glabrata).
-
Readout:
-
Visual: The lowest concentration with no visible turbidity.
-
Colorimetric: If using Resazurin, blue = no growth (inhibition), pink = growth.
-
Data Interpretation:
| Outcome | MIC Value | Interpretation |
|---|
| No Turbidity |
Protocol II: Pharmacodynamics (Time-Kill Kinetics)
Objective: Distinguish between fungistatic (inhibits growth) and fungicidal (kills >99.9%) activity.
-
Preparation: Prepare tubes with RPMI 1640 containing the benzoxazole at 1×, 2×, and 4× MIC .
-
Inoculation: Add C. albicans (
CFU/mL) to each tube. -
Sampling: At 0, 4, 8, 12, and 24 hours, remove 100 µL aliquots.
-
Plating: Serially dilute (1:10) in PBS and plate 100 µL onto SDA plates.
-
Counting: Incubate plates at 35°C for 24h and count colonies.
-
Calculation: Plot
CFU/mL vs. Time.-
Fungicidal:
reduction (99.9% kill) within 24h. -
Fungistatic:
reduction.
-
Protocol III: Mechanism of Action Deconvolution
Benzoxazoles typically target the cell envelope. We use two specific assays to pinpoint the target.
A. Sorbitol Protection Assay (Cell Wall Integrity)
Principle: Sorbitol acts as an osmotic protectant.[1][2][3] If the drug damages the cell wall (like Echinocandins), the fungus will survive in the presence of sorbitol, raising the MIC significantly.
-
Duplicate Plates: Prepare two identical microdilution plates as per Protocol I.
-
Variable:
-
Plate A: Standard RPMI 1640.[4]
-
Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .
-
-
Incubate: 35°C for 48h.
-
Analysis: Calculate the MIC ratio.
-
MIC (Sorbitol) / MIC (Standard) > 4: Positive for Cell Wall Damage.
-
Ratio
1: Target is not the cell wall.
-
B. Ergosterol Binding vs. Synthesis Inhibition
Principle:
-
Binding: If adding exogenous ergosterol raises the MIC, the drug binds directly to ergosterol (Polyene-like).
-
Synthesis: If MIC is unchanged, but total cellular ergosterol drops (measured by UV/HPLC), the drug inhibits synthesis (Azole-like/CYP51).
Assay 1: Exogenous Ergosterol Binding
-
Ergosterol Solution: Dissolve ergosterol in DMSO/Tween 80 (1:1) to create a stock.[5][6] Add to RPMI to reach 400 µg/mL .
-
MIC Test: Run standard MIC in the presence and absence of this exogenous ergosterol.
-
Result: A 4-fold increase in MIC in the presence of ergosterol indicates direct binding.
Assay 2: Sterol Quantitation (UV Method)
-
Culture: Grow C. albicans in 50 mL broth with sub-lethal drug concentration (0.5× MIC) for 16h.
-
Harvest: Centrifuge pellets. Weigh wet mass.[7]
-
Saponification: Resuspend in 3 mL of 25% alcoholic KOH. Vortex. Incubate at 85°C for 1h.
-
Extraction: Add 1 mL sterile water + 3 mL n-heptane . Vortex vigorously for 3 min.
-
Measurement: Remove the heptane layer (top). Scan UV absorbance between 240–300 nm.
-
Calculation: Ergosterol shows a characteristic four-peak curve with a maximum at 281.5 nm .
-
% Ergosterol =
, where F is the dilution factor and 290 is the E value for crystalline ergosterol.
-
Protocol IV: Anti-Biofilm Activity (XTT Assay)
Objective: Benzoxazoles are often investigated for preventing catheter-associated infections. Critical Note: Standard XTT protocols often fail due to low metabolic activity in mature biofilms. This protocol uses glucose supplementation to drive formazan production.[8][9]
-
Biofilm Formation: Seed
cells/mL into 96-well polystyrene plates. Incubate 24h at 37°C. -
Wash: Gently wash wells 3x with PBS to remove planktonic cells.
-
Treatment: Add benzoxazole dilutions in RPMI. Incubate 24h.
-
XTT Preparation:
-
XTT Stock: 0.5 mg/mL in PBS.
-
Menadione: 1 mM in acetone.
-
Working Solution: Mix 10 mL XTT + 1 µL Menadione + Glucose (final conc. 200 mM) .
-
-
Reaction: Add 100 µL Working Solution to wells. Incubate in dark for 2h at 37°C.
-
Read: Measure Absorbance at 490 nm.
-
Calculation: % Inhibition =
.
Mechanistic Logic Visualization
Figure 2: Logic gate for determining the specific antifungal mechanism of action.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[10][11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[11] Link
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Link
-
Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and the testing of antifungal agents.[12] Nature Protocols, 3, 1494–1500. Link
-
Larsen, B., et al. (2018). Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms of Boron Compounds against Candida albicans.[13] The Journal of Microbiology, 56, 360–366. Link
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. Link
-
Książek, M., et al. (2021).[14] In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5032. Link
Sources
- 1. japsonline.com [japsonline.com]
- 2. In vitro anti-yeast activity, kinetics and mechanism of action of essential oils from two cameroonian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. (PDF) Improvement of XTT assay performance for studies involving Candida albicans biofilms [academia.edu]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. mushare.marian.edu [mushare.marian.edu]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the synthesis yield of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
To: User From: Technical Support Center – Organic Synthesis Division Subject: Optimization Guide: Synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid Ticket ID: BZ-5CL-COOH-OPT
Executive Summary
You are encountering yield or purity issues with the synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid . This is a common challenge due to the asymmetric nature of the target molecule (derived from a symmetric di-acid precursor) and the oxidative instability of the aminophenol starting material.
This guide moves beyond generic protocols to address the specific "yield killers" for this molecule: Bis-benzoxazole formation , oxidative tarring , and PPA (Polyphosphoric Acid) entrapment .
Part 1: Troubleshooting & Optimization (Q&A)
Issue 1: "I am getting a mixture of products, and my yield of the desired acid is low."
Diagnosis: You are likely suffering from Bis-benzoxazole formation . If you react 2-amino-4-chlorophenol with Terephthalic Acid in a 1:1 ratio, statistics dictate you will get a mixture of:
-
Unreacted Terephthalic Acid.
-
Target: 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (Mono-condensation).
-
Impurity: 1,4-Bis(5-chloro-1,3-benzoxazol-2-yl)benzene (Double condensation).
The Fix:
-
Stoichiometry Shift: Do not use 1:1. Use Terephthalic Acid in excess (3:1 to 5:1) . This statistically forces the aminophenol to react with a fresh acid molecule rather than the already-reacted mono-product.
-
Alternative Precursor: Use Monomethyl Terephthalate . Reacting this with the aminophenol (1:1) in PPA yields the methyl ester of your target. The ester prevents the second reaction.
-
Workflow: Condensation
Isolate Ester Basic Hydrolysis (NaOH) Target Acid.
-
Issue 2: "The reaction mixture turns black/tarry, and purification is difficult."
Diagnosis: Oxidative Degradation of 2-amino-4-chlorophenol. Aminophenols are highly susceptible to air oxidation, forming quinone-imine tars that encapsulate your product and kill crystallization.
The Fix:
-
The "Tin Trick": Add 0.5 - 1.0 wt% Stannous Chloride (SnCl₂) to the PPA mixture before heating. This acts as an in-situ reducing agent, keeping the reaction light yellow/tan instead of black.
-
HCl Salt: Use 2-amino-4-chlorophenol hydrochloride instead of the free base. It is much more stable. (Note: You must account for the HCl gas evolution during the initial heating phase).
Issue 3: "I lose product during the PPA workup; it forms a sticky gum."
Diagnosis: Rapid Hydrolysis Shock. Pouring hot PPA directly into ice water often causes the product to precipitate so fast it traps impurities and PPA residues, forming a gum that doesn't filter.
The Fix:
-
The "Drip" Method: Do not pour the PPA. Instead, drip water into the PPA (after cooling to 60°C) very slowly with vigorous mechanical stirring until the viscosity drops, then pour into a large volume of water.
-
Co-solvent: Add a small amount of Methanol (10%) to the quench water. This keeps the "gum" semi-crystalline.
Part 2: The "Golden Standard" Protocol
This protocol is optimized for Selectivity (avoiding the bis-product) and Purity .
Reagents:
-
Polyphosphoric Acid (PPA) - 83-85% P₂O₅ content
-
2-Amino-4-chlorophenol Hydrochloride (1.0 eq)
-
Terephthalic Acid (3.0 eq) - Excess is key!
-
SnCl₂ (Catalytic, ~10 mg per gram of reactant)
Step-by-Step Workflow:
-
Degassing: Heat PPA to 100°C under vacuum or N₂ flow for 30 mins to remove dissolved oxygen.
-
Mixing: Cool to 60°C. Add Terephthalic Acid (3.0 eq) and SnCl₂. Stir until homogenous.
-
Addition: Add 2-Amino-4-chlorophenol HCl (1.0 eq). Expect HCl gas evolution.
-
Ramp 1 (Condensation): Heat to 140°C for 2 hours.
-
Ramp 2 (Cyclization): Heat to 180-190°C for 4 hours. Critical: Lower temps (150°C) often leave the uncyclized amide intermediate.
-
Quench: Cool to 80°C. Pour slowly into 10x volume of crushed ice/water with vigorous stirring.
-
Filtration 1: Filter the crude solid. This contains: Target + Bis-Impurity + Excess Terephthalic Acid.
-
Purification (The "pH Swing"):
-
Suspend crude solid in 10% NaHCO₃ (aq). Stir for 1 hour.
-
Filter: The solid collected on the filter is the Bis-Impurity (Neutral). DISCARD.
-
Filtrate: Contains your Target and Terephthalic Acid (both as soluble Na-salts).
-
Acidify: Acidify the filtrate with HCl to pH 2. Precipitate collects.[1][2]
-
Recrystallization: Recrystallize the precipitate from Ethanol/DMF (9:1) or Acetic Acid . Terephthalic acid is less soluble in hot ethanol than the benzoxazole, allowing separation.
-
Part 3: Visualization of Purification Logic
The following logic tree illustrates how to separate the desired mono-acid from the inevitable byproducts using their chemical properties.
Caption: Separation strategy exploiting the acidity difference between the neutral bis-impurity and the acidic target.
Part 4: Alternative "Green" Route (High Yield)
If the PPA route remains problematic, consider the Oxidative Cyclization route. This avoids the viscosity of PPA and often yields cleaner products.
-
Reactants: 2-Amino-4-chlorophenol + 4-Formylbenzoic Acid (1:1).
-
Solvent: Ethanol or DMF.
-
Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or activated carbon in air.
-
Mechanism: Formation of Schiff base followed by oxidative closure.
-
Advantage: No "Bis" formation possible because the aldehyde group reacts selectively with the amine/phenol, leaving the carboxylic acid untouched.
Data Comparison:
| Parameter | PPA Route (Standard) | PPA Route (Optimized) | Oxidative Route (Green) |
| Precursor | Terephthalic Acid | Terephthalic Acid (Excess) | 4-Formylbenzoic Acid |
| Temp | 180°C | 180°C | 80-100°C |
| Major Impurity | Bis-benzoxazole | Terephthalic Acid | Schiff Base (Intermediate) |
| Typical Yield | 40-50% | 65-75% | 80-85% |
| Workup Difficulty | High (Viscous) | Medium (Acid/Base) | Low (Filtration) |
References
-
BenchChem. (2025).[2][3][4] Optimizing reaction conditions for the synthesis of benzoxazole derivatives. Retrieved from
-
Kashid, et al. (2023).[5] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Retrieved from
-
Gorepatil, P. B., et al. (2013).[6] Green synthesis of benzoxazoles using samarium triflate.[3][6] Synlett.[6] Retrieved from
-
Ha, S. T., et al. (2010). Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. Asian Journal of Chemistry. Retrieved from
-
Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Retrieved from
Sources
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
overcoming solubility issues with 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid in assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the notorious solubility hurdles associated with 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid and its structural analogs.
This compound features a highly lipophilic, planar benzoxazole core coupled with an ionizable carboxylic acid. While this pharmacophore is excellent for targeting specific hydrophobic binding pockets (similar to transthyretin stabilizers like tafamidis), it is highly prone to aggregation, "crashing out" upon DMSO dilution, and generating false readouts in high-throughput screening (HTS) and biochemical assays[1].
Below is a self-validating framework to diagnose, understand, and resolve these physicochemical bottlenecks.
PART 1: Interactive Troubleshooting FAQs
Q1: Why does the compound precipitate when diluted from my DMSO stock into the assay buffer?
The Causality: You are observing a failure of kinetic solubility. The compound is thermodynamically stable in 100% DMSO. However, when a micro-volume of this concentrated stock is injected directly into an aqueous buffer, the local concentration of the compound at the droplet interface vastly exceeds its aqueous solubility limit.
Because the planar benzoxazole rings rapidly engage in
Q2: How does pH affect the behavior of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid?
The Causality: The carboxylic acid moiety has a predicted
-
At pH < 5.0: The molecule is fully protonated (uncharged). The lack of polarity drives aqueous solubility down to near-zero (typically <2 µg/mL for this class of molecules)[1].
-
At pH 7.4: The acid is ionized (carboxylate anion), which improves solubility. However, the dominant lipophilicity of the chloro-benzoxazole core can still drive the formation of micelles or aggregates if the concentration exceeds 10–20 µM.
Q3: My dose-response ( ) curves are flat, bell-shaped, or highly variable. Is this a target-related effect?
The Causality: This is a classic symptom of compound aggregation, a well-documented artifact in the NIH Assay Guidance Manual[2]. Colloidal aggregates can non-specifically sequester your target protein (acting as promiscuous inhibitors) or cause severe light scattering that interferes with fluorescence/absorbance readouts. If your curve plateaus unexpectedly at high concentrations, you must rule out solubility limits before assuming complex pharmacology.
PART 2: Quantitative Data & Buffer Optimization
To rationally design your assay buffer, you must understand the solubility boundaries of benzoxazole-carboxylic acids. The table below synthesizes the solubility profile of this chemical class under various conditions, benchmarked against clinical analogs like tafamidis[3].
| Buffer Condition / Excipient | pH | State of Carboxylic Acid | Estimated Solubility Limit | Recommended Assay Use |
| Standard Aqueous Buffer | 5.3 | Protonated (Neutral) | < 0.002 mg/mL (< 6 µM) | Avoid. Compound will precipitate instantly. |
| Standard Aqueous Buffer | 7.6 | Ionized (Anion) | ~ 0.017 mg/mL (~ 55 µM) | Suitable for low-concentration biochemical assays. |
| Buffer + 0.05% Tween-20 | 7.4 | Ionized (Anion) | > 100 µM | Standard HTS biochemical assays. Prevents aggregation. |
| Buffer + 5% HP-β-CD * | 7.4 | Ionized (Anion) | > 500 µM | Cell-based assays or high-concentration biophysical assays. |
*Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that shields the benzoxazole core while maintaining an aqueous exterior.
PART 3: Experimental Protocols
To ensure data integrity, your workflow must be a self-validating system. Do not run biological assays until you have empirically confirmed the compound's solubility in your specific buffer.
Protocol A: Kinetic Solubility Assessment via Nephelometry
Nephelometry measures light scattering caused by insoluble particles. This protocol determines the maximum viable assay concentration before aggregation occurs.
-
Preparation: Prepare a 10 mM stock of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (e.g., 10 mM down to 9.7 µM).
-
Buffer Dispensing: Dispense 196 µL of your final assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20) into a clear-bottom 96-well reading plate.
-
Compound Addition: Using a multi-channel pipette or acoustic dispenser, rapidly transfer 4 µL of the DMSO dilution series into the buffer (Final DMSO = 2%). Mix immediately by pipetting up and down 5 times.
-
Incubation & Reading: Incubate at room temperature for 30 minutes (to mimic assay conditions). Read the plate on a nephelometer or plate reader capable of measuring absorbance at 620 nm.
-
Analysis: Plot the scattering signal against compound concentration. The concentration where the signal sharply deviates from the baseline is your kinetic solubility limit . Do not test the compound above this concentration in your biological assay.
Protocol B: The "Intermediate Dilution" Workflow
To prevent the high-localized concentration "crash-out" described in Q1, use an intermediate dilution step.
-
Step 1: Transfer 5 µL of your 10 mM DMSO stock into 45 µL of a "transition solvent" (e.g., 50% DMSO / 50% Buffer containing 1% CHAPS or Tween-20). Vortex immediately.
-
Step 2: Transfer the required volume of this intermediate solution into your final aqueous assay plate.
-
Causality: By stepping down the DMSO concentration gradually in the presence of a surfactant, you prevent the catastrophic nucleation of the hydrophobic benzoxazole rings.
PART 4: Diagnostic Workflows & Visualizations
The following diagrams map the logical relationships for troubleshooting and optimizing your assay setup.
Caption: Diagnostic decision tree for identifying and resolving solubility artifacts.
Caption: Workflow comparing direct dilution failure vs. optimized intermediate dilution.
References
- tafamidis capsules - [Product Monograph Template - Standard]. Health Canada.
- Vyndaqel, INN-tafamidis - Assessment Report. European Medicines Agency (EMA).
- ALARM NMR for HTS triage and chemical probe validation. National Institutes of Health (NIH) / PMC.
Sources
Technical Support Center: Purification of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification Strategies & Troubleshooting for Benzoxazole Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are working with 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid , a molecule characterized by a "push-pull" electronic structure. It features a lipophilic, electron-withdrawing chlorobenzoxazole core fused with a hydrophilic, pH-active benzoic acid tail.
This dual nature dictates your purification strategy:
-
The Acidic Handle: The carboxylic acid group (pKa ~4.2) allows for high-throughput purification via pH switching (Acid-Base Extraction).
-
The Lipophilic Core: The 5-chloro substituent significantly decreases water solubility and increases the melting point, necessitating high-boiling polar aprotic solvents (DMF, DMSO) or hot glacial acetic acid for recrystallization.
This guide prioritizes purity over yield for analytical standards and yield over purity for bulk intermediates, giving you the autonomy to choose the workflow that fits your stage of development.
Module 1: Acid-Base Extraction (The "Rough Cut")
Objective: Rapid removal of neutral impurities (unreacted aminophenols, decarboxylated byproducts) and inorganic salts. Applicability: Crude reaction mixtures (purity <90%).
The Protocol
-
Dissolution (The Salt Formation):
-
Suspend the crude solid in 5% aqueous NaOH (or 10% Na₂CO₃).
-
Why: This converts the insoluble carboxylic acid into its water-soluble sodium carboxylate salt.
-
Critical Check: If the solution is dark black/brown, this indicates oxidized 2-amino-4-chlorophenol. Add Activated Charcoal (5 wt%) , stir for 30 mins, and filter through Celite.
-
-
Filtration (The Partition):
-
Filter the alkaline solution through a sintered glass funnel.
-
The Retentate (Solid): Contains neutral impurities (e.g., bis-benzoxazoles, decarboxylated side products) which do not form salts. Discard this.
-
The Filtrate (Liquid): Contains your product as the sodium salt.
-
-
Precipitation (The Regeneration):
-
Slowly add 2M HCl to the filtrate with vigorous stirring until pH reaches ~2-3.
-
Observation: A thick white/off-white precipitate will form immediately.
-
Why Slow Addition? Rapid acidification traps impurities inside the crystal lattice. Slow addition promotes cleaner crystal growth.
-
-
Isolation:
-
Filter the precipitate, wash with copious water (to remove NaCl), and dry.
-
Visualization: Acid-Base Workflow
Caption: Logic flow for separating acidic product from neutral impurities using pH switching.
Module 2: Recrystallization (The "Fine Polish")
Objective: Removal of structurally similar impurities (e.g., terephthalic acid, isomers) to achieve >98% purity. Applicability: Post-extraction material or analytical standard preparation.
Solvent Strategy
The 5-chloro group makes this molecule sparingly soluble in common low-boiling alcohols (MeOH, EtOH) at room temperature. We must use Thermal Gradient Solubility .
| Solvent System | Suitability | Protocol Notes |
| Glacial Acetic Acid | High | The "Gold Standard" for benzoxazoles. Dissolve at reflux; cool slowly. Yields dense, high-purity needles. |
| DMF / Ethanol | Medium | Dissolve in minimum hot DMF. Add hot Ethanol until turbid. Cool to 4°C. Good for removing inorganic salts. |
| DMSO / Water | Low | Difficult to dry the product afterwards due to high boiling point of DMSO. Use only if other methods fail. |
Step-by-Step: The Acetic Acid Method
-
Place 1.0 g of crude solid in a round-bottom flask.
-
Add Glacial Acetic Acid (15-20 mL) .
-
Heat to reflux (approx. 118°C) until fully dissolved.
-
Troubleshooting: If solids remain after 15 mins of reflux, filter hot to remove inorganic salts (NaCl/Na₂SO₄).
-
-
Remove from heat and allow to cool to room temperature undisturbed .
-
Isolate crystals via vacuum filtration and wash with cold ethanol (to remove acetic acid smell).
Visualization: Solvent Selection Logic
Caption: Decision matrix for selecting the optimal recrystallization solvent based on solubility.
Module 3: Troubleshooting & FAQs
Q1: My product is turning pink/grey during workup. Why?
Cause: Oxidation of trace 2-amino-4-chlorophenol (starting material). Aminophenols oxidize rapidly in air to form quinone-imine type colored impurities. Solution:
-
Prevention: Perform the initial base extraction quickly.
-
Remediation: During the base extraction step (Module 1), add a small amount of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite to the solution before acidification. This acts as a reducing agent to bleach the colored impurities [1].
Q2: I have low recovery after Acid-Base extraction.
Cause: The pH was not lowered enough, or the "Isoelectric Point" trap. Solution:
-
Ensure pH is < 3.0 . The pKa of benzoic acid derivatives is ~4.2. At pH 4.0, 50% of your product is still soluble (ionized). You must drive the equilibrium fully to the protonated (insoluble) form by dropping pH to ~2.0.
Q3: The product "oiled out" instead of crystallizing.
Cause: The solvent system was too rich in the "poor" solvent, or the solution cooled too fast, trapping impurities that lower the melting point. Solution:
-
Re-dissolve the oil by heating.
-
Add a "seed crystal" of pure product if available.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Switch to Glacial Acetic Acid ; it is excellent at preventing "oiling out" for benzoxazoles compared to DMF/Water mixtures.
References
-
BenchChem Technical Support. Synthesis of Benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. (General methodologies for benzoxazole ring closure and purification). Retrieved from
-
National Institutes of Health (NIH) - PubChem. 4-Chlorobenzoic acid Properties. (Solubility data for the carboxylic acid tail). Retrieved from
-
Asian Journal of Chemistry. Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. (Reference for purification of lipophilic 5-chloro-benzoxazole derivatives). Retrieved from
Technical Support Center: Troubleshooting Common Problems in Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. The following information is curated to ensure scientific integrity and provide actionable solutions to common experimental challenges.
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of substituted benzoxazoles, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: I am performing a condensation reaction between a 2-aminophenol and a carboxylic acid or aldehyde and observing a very low to non-existent yield of my desired benzoxazole. What are the likely causes, and how can I improve the yield?
A: Low yields are a frequent challenge in benzoxazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly inhibit the reaction.[1][2] 2-aminophenols are particularly susceptible to air oxidation, which often results in a darkening of the material and the introduction of impurities that can hinder the reaction.[3][4]
-
Solution: Always start with high-purity reagents. It is highly recommended to purify the 2-aminophenol by recrystallization before use, especially if it has darkened.[3] Similarly, ensure the carboxylic acid or aldehyde is pure. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also mitigate oxidation.[4][5]
-
-
Incomplete Cyclization: The intramolecular cyclization to form the benzoxazole ring is often the rate-limiting step. In reactions with aldehydes, the initial product is a Schiff base (azomethine). If cyclization is inefficient, this intermediate may persist or undergo side reactions.[1][3]
-
Solution: Ensure appropriate dehydrating conditions to drive the equilibrium towards the cyclized product. The use of polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C) is a classic method to promote cyclization.[1][6] For reactions involving aldehydes, increasing the reaction temperature or switching to a more effective catalyst, such as a Lewis acid, can promote the cyclization of the Schiff base intermediate.[3][7] The addition of a suitable oxidant may also be necessary in some cases.[3]
-
-
Sub-optimal Reaction Conditions (Temperature & Time): Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[1] However, prolonged reaction times at high temperatures can sometimes lead to the formation of side products.[1]
-
Solution: The optimal temperature is highly dependent on the specific substrates and catalyst used. Some modern methods can proceed at room temperature, while traditional methods may require temperatures up to 130°C or higher.[8][9] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][3]
-
-
Catalyst Inactivity or Inappropriate Choice: The choice and activity of the catalyst are paramount. A wide range of catalysts can be employed, including Brønsted acids (e.g., methanesulfonic acid), Lewis acids (e.g., ZrCl₄, TfOH), and various heterogeneous catalysts.[1][3][4] An inappropriate or inactive catalyst is a common reason for low yields.[5]
-
Solution: Ensure the chosen catalyst is compatible with your starting materials and reaction conditions. For instance, Brønsted acidic ionic liquids (BAILs) have been shown to be effective, reusable catalysts, often allowing for solvent-free conditions.[4][8] Metal-based catalysts like copper or palladium complexes have also demonstrated high efficacy.[1][4] If using a recyclable catalyst, consider the possibility of deactivation and the need for regeneration or replacement.[2]
-
Below is a decision-making flowchart to guide your troubleshooting process for low product yield:
Caption: A decision-making flowchart for troubleshooting low product yield.
Problem 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating the purification of my target benzoxazole. What are these side products, and how can I minimize their formation?
A: Side product formation is often related to the reactivity of the starting materials and the reaction conditions.[1]
-
Persistent Schiff Base Intermediate: As mentioned, in reactions with aldehydes, the Schiff base can be a major byproduct if cyclization is inefficient.[1][3]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under strongly acidic or basic conditions.[3][4]
-
Over-alkylation/acylation: In syntheses involving alkylating or acylating agents, reaction at unintended positions on the benzoxazole ring can occur.[1][3]
-
Solution: Optimize the stoichiometry of your reactants to favor the desired monosubstituted product.[3]
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my substituted benzoxazole from the reaction mixture. What are the recommended purification techniques?
A: The purification strategy will depend on the physical properties of your benzoxazole derivative and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid benzoxazole derivatives.
-
Solution: A common procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., acetone or ethanol) and then adding an anti-solvent (e.g., acetonitrile or water) to induce crystallization.[1][10] The mixture is then cooled to maximize crystal formation, and the purified product is collected by filtration.[4][10]
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[1]
-
Solution: Use a silica gel column with an appropriate solvent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate).[1]
-
-
Acid-Base Extraction: If the benzoxazole derivative is stable to acid and base, an acid-base workup can be effective for removing acidic or basic impurities. However, it's important to note that the benzoxazole nitrogen is only weakly basic.[4]
II. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in benzoxazole synthesis.
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst
This protocol is adapted from a method demonstrating a green and efficient synthesis under solvent-free conditions.[8]
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol, 109 mg), benzaldehyde (1.0 mmol, 106 mg), and the BAIL gel catalyst (1 mol%).[1][8]
-
Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130°C.[1][8]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 5 hours).[1][8]
-
Work-up: Upon completion, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.[1][8]
-
Catalyst Separation: Separate the BAIL gel catalyst by centrifugation.[1][8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4] The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation
This protocol describes a rapid synthesis at room temperature.[9]
-
Amide Activation: To a solution of a tertiary amide (0.55 mmol) in dichloromethane (DCM, 1.0 mL), add 2-fluoropyridine (1.0 mmol). Cool the mixture to 0°C. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise and stir for 15 minutes.[9]
-
Cyclization: Add 2-aminophenol (0.5 mmol) and stir the reaction at room temperature for 1 hour.[9]
-
Quenching: Quench the reaction with 0.5 mL of triethylamine (Et₃N).[9]
-
Purification: Evaporate the solvent and purify the residue by silica gel chromatography (e.g., petroleum ether: ethyl acetate = 20:1) to yield the desired 2-substituted benzoxazole.[9]
The general workflow for benzoxazole synthesis can be visualized as follows:
Caption: A generalized workflow for the synthesis of substituted benzoxazoles.
III. Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of benzoxazole synthesis. The following table summarizes data from various studies on the condensation of 2-aminophenol with benzaldehyde to form 2-phenylbenzoxazole.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BAIL gel | Solvent-free | 130 | 5 h | 98 | [8] |
| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 50 | 30 min | 95 | [5][6] |
| Samarium triflate | Water | RT | 2 h | 92 | [1] |
| TfOH | Solvent-free | RT | 10 min | 95 | [4] |
| None (PPA) | PPA | 150 | - | High | [1] |
This table is for comparative purposes, and reaction conditions may require optimization for different substrates.
IV. References
-
Process for the purification of substituted benzoxazole compounds. Google Patents. Available from:
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
optimizing reaction conditions for substituted benzoxazole synthesis
[1]
Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: BZX-OPT-2024 Mission: To transition your benzoxazole synthesis from "hit-or-miss" to a robust, scalable process using mechanistic insight and data-driven optimization.
Strategic Method Selection: The "Before You Start" Phase
User Question: "I have multiple routes available (carboxylic acids, aldehydes, oxidative cyclization). Which one should I choose for my specific substrate?"
Scientist’s Response: Do not choose a method based on convenience alone. The choice relies heavily on the oxidation state of your carbon source and the electronic nature of your substituents.
-
Route A (Condensation with Carboxylic Acids/Chlorides): The classic pathway. Best for stable substrates. Requires strong dehydration (PPA, MSA) or high heat. Risk:[1][2][3] Acid-sensitive groups will degrade.
-
Route B (Oxidative Cyclization with Aldehydes): Milder. Uses Schiff base formation followed by oxidation. Best for introducing sensitive functionality. Risk:[1][2][3] Requires an oxidant (O₂, DDQ, or metal catalyst) which may affect other oxidizable groups.
-
Route C (Metal-Catalyzed Cross-Coupling): Uses 2-haloanilides. Best for regiocontrol in complex scaffolds. Risk:[1][2][3] Higher cost, metal contamination.
Visual Guide: Method Selection Logic
Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and substrate stability.
The "Gold Standard" Protocols
These protocols are validated for reproducibility. I have selected one "Green/Rapid" method and one "Functional Group Tolerant" method.
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid library generation, carboxylic acid substrates.
Mechanism: Thermal dehydration driven by microwave dielectric heating. Reference Grounding: Microwave irradiation significantly accelerates the dehydration step compared to conventional heating [1, 2].
-
Setup: Use a dedicated microwave reactor vial (do not use domestic microwaves; pressure control is vital).
-
Reactants: Mix 2-aminophenol (1.0 equiv) and carboxylic acid (1.0 equiv).
-
Catalyst: Add Lawesson’s Reagent (0.5 equiv) or Polyphosphoric Acid (PPA) (2-3 drops). Note: Lawesson’s reagent promotes thionation-cyclization, often higher yielding than pure acid catalysis.
-
Reaction: Irradiate at 150–200°C for 10–15 minutes .
-
Workup: Cool to RT. The mixture will be a solid melt. Dissolve in minimal DCM/EtOAc, wash with NaHCO₃ (to remove unreacted acid), and purify via short silica plug.
Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization
Best for: Aldehyde substrates, sensitive functional groups.
Mechanism: Radical-mediated oxidative cyclization via Single Electron Transfer (SET). Reference Grounding: Copper catalyzes the formation of the Schiff base and subsequent C-H activation/ring closure using atmospheric oxygen as the terminal oxidant [3, 4].
-
Reactants: 2-aminophenol (1.0 equiv), Aldehyde (1.1 equiv).
-
Catalyst System: CuI (10 mol%) and 1,10-Phenanthroline (10 mol%).
-
Solvent/Base: DMSO or Toluene; Cs₂CO₃ (2.0 equiv) is often required to deprotonate the phenol.
-
Conditions: Heat to 100°C under an O₂ balloon (or open air) for 12–24 hours.
-
Workup: Filter through Celite (removes Cu salts), extract with EtOAc, wash with brine.
Troubleshooting & Optimization (The Help Desk)
User Question: "My reaction mixture turned into a black tar, and I have low yield. What happened?"
Scientist’s Diagnosis: Oxidative Polymerization. 2-aminophenols are electron-rich and prone to rapid oxidation by air, forming quinone-imine oligomers (the "black tar") before they can react with your carbon source.
Corrective Actions:
-
Purify Starting Material: If your 2-aminophenol is dark brown/black, recrystallize it (ethanol/water) or sublime it before use.
-
Inert Atmosphere: Weigh and load 2-aminophenol under Nitrogen/Argon.
-
Order of Addition: Dissolve the carboxylic acid/aldehyde first, then add the aminophenol last to minimize its time in solution without a reaction partner.
User Question: "The reaction stalls at the intermediate amide/Schiff base stage. It won't cyclize."
Scientist’s Diagnosis: Insufficient Dehydration or Oxidation.
-
If using Acid Route: The water byproduct is poisoning the equilibrium.
-
Fix: Use a Dean-Stark trap (toluene reflux) to physically remove water, or switch to a dehydrating solvent like PPA or PPE (Polyphosphate ester) [5].
-
-
If using Aldehyde Route: The Schiff base formed but the C-H bond isn't breaking.
-
Fix: Add a stronger oxidant. If air isn't working, switch to DDQ (1.1 equiv) or MnO₂ (excess).
-
Mechanistic Insight: Copper-Catalyzed Pathway[4][5][6]
Understanding the mechanism helps you troubleshoot ligand and oxidant choices.
Caption: Proposed mechanism for Cu-catalyzed oxidative cyclization involving Schiff base formation and SET oxidation.
Comparative Data: Catalyst Performance
| Catalyst / Reagent | Reaction Type | Typical Yield | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Condensation | 80-95% | Cheap, scalable, solvent-free. | Viscous, harsh (not for acid-sensitive groups), difficult workup. |
| Lawesson's Reagent (MW) | Condensation | 85-98% | Very fast (mins), high yield. | Strong sulfur smell, reagent cost. |
| CuI / 1,10-Phen / O₂ | Oxidative Cyclization | 75-90% | Mild, functional group tolerant. | Requires column chromatography, heavy metal waste. |
| [Bmim]PF₆ (Ionic Liquid) | Condensation | 80-92% | Green, reusable catalyst/solvent. | High cost of IL, requires specific setup. |
| Iodine (I₂) | Oxidative Cyclization | 70-85% | Metal-free, cheap. | Iodine sublimation, lower yields for electron-poor rings. |
References
-
Microwave-Assisted Synthesis: Seijas, J. A., et al. "Microwave enhanced synthesis of benzoxazoles." Synlett, 2007(02), 0313-0316.[4]
-
General Review: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 2023, 13, 24093-24111.
-
Copper Catalysis: Punniyamurthy, T., et al. "Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C-H Functionalization/C-O Bond Formation under an Air Atmosphere."[4] The Journal of Organic Chemistry, 2009, 74(22), 8719–8725.
-
Green Chemistry (Ionic Liquids): Duc, D. X. "Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions." Current Organocatalysis, 2023, 10(1).[5]
-
PPA Method: Hein, D. W., et al. "The Synthesis of Benzoxazoles from o-Aminophenols and Carboxylic Acids in Polyphosphoric Acid." Journal of the American Chemical Society, 1957, 79(2), 427–429.
stability testing and degradation analysis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid Chemical Class: 2-Arylbenzoxazole / Benzoic Acid Derivative[1]
🔬 Module 1: Analytical Method Troubleshooting
Context: CBBA is a rigid, conjugated molecule with a carboxylic acid tail.[1] This creates specific chromatographic challenges (tailing, pH sensitivity) and detection opportunities (fluorescence).[1]
Issue 1: "My HPLC peaks are tailing significantly (As > 1.5). How do I fix this?"
Diagnosis: Secondary Interactions & Ionization State. CBBA contains a carboxylic acid moiety (pKa ≈ 4.[1]2) and a basic nitrogen in the oxazole ring (pKa conjugate acid ≈ 0.5–1.0).
-
Cause: If your mobile phase pH is near the pKa of the carboxylic acid (pH 3.5–5.0), the analyte exists as a mixture of ionized and unionized forms, causing peak broadening. Additionally, the nitrogen can interact with residual silanols on the column.
-
Corrective Action:
-
Lock the pH: Lower the mobile phase pH to 2.5 (using 0.1% Formic Acid or Phosphate buffer) to keep the carboxylic acid fully protonated and the silanols suppressed.
-
Increase Ionic Strength: If using MS-compatible buffers, use 10–20 mM Ammonium Formate rather than just 0.1% acid to mask secondary interactions.
-
Column Choice: Switch to a column with "End-capping" or a "Polar Embedded" group (e.g., Waters SymmetryShield or Phenomenex Kinetex EVO) to shield the basic nitrogen interaction.[1]
-
Issue 2: "I cannot detect low-level degradation products using UV at 254 nm."
Diagnosis: Sub-optimal Detection Mode. While CBBA absorbs at 254 nm, its conjugated benzoxazole structure makes it a highly efficient fluorophore.[1]
-
Corrective Action: Switch to Fluorescence Detection (FLD) .
-
Mechanism: The rigid planar structure of 2-arylbenzoxazoles facilitates Excited-State Intramolecular Proton Transfer (ESIPT) or simple rigid-body fluorescence, providing 100x–1000x higher sensitivity than UV.[1]
-
Protocol: Perform a 3D-scan to find optimal Ex/Em.[1]
-
Estimated Start Points: Excitation: 300–310 nm | Emission: 360–450 nm (Stokes shift is typically large in these molecules).[1]
-
🧪 Module 2: Forced Degradation & Pathway Analysis
Context: Understanding how CBBA breaks down is critical for establishing stability-indicating methods.[1] The benzoxazole ring is the "Achilles' heel" under specific conditions.
Issue 3: "I see significant loss of assay in basic stress (0.1N NaOH), but no major peaks appear in the chromatogram."
Diagnosis: Ring Opening & Polarity Shift. Benzoxazoles are susceptible to nucleophilic attack at the C2 position, leading to ring opening.
-
The Chemistry: Under basic conditions, the hydroxide ion attacks the C=N bond of the oxazole ring. This opens the ring to form an o-hydroxybenzamide intermediate.[1]
-
Why you missed it: The ring-opened product (a dicarboxylic acid/phenol derivative) is significantly more polar than the parent CBBA.[1] It likely eluted in the void volume (t0) or precipitated if the sample was not neutralized before injection.
-
Troubleshooting Protocol:
-
Check the solvent front (t0) for a massive, unretained peak.[1]
-
Use a gradient starting at 0% or 2% Organic to retain polar hydrolytic degradants.[1]
-
Neutralization is Critical: Quench the base with equimolar HCl immediately before analysis to prevent precipitation of the free acid form of the degradants.
-
Issue 4: "Is this molecule light sensitive? I see new peaks after ICH Q1B exposure."
Diagnosis: Photo-oxidation / Dimerization.[1]
-
Mechanism: The 2-arylbenzoxazole core is a chromophore.[1] Upon UV irradiation, it can undergo:
-
Action: Check LC-MS for a peak with [M-H]- = 272 Da (De-chlorinated analog). If found, protect all samples from light using amber glassware.[1]
Visualization: CBBA Degradation Pathways
The following diagram illustrates the logical flow of degradation based on benzoxazole chemistry.
Caption: Predicted degradation pathways for CBBA showing base-catalyzed ring opening and photolytic de-chlorination.
📊 Module 3: Quantitative Reference Data
Use these parameters to validate your experimental setup.
Table 1: Physicochemical Profile & Method Parameters
| Parameter | Value / Characteristic | Impact on Experiment |
| pKa (Acid) | ~4.2 (Benzoic acid moiety) | Retention time shifts drastically between pH 3.0 and 5.[1]0. |
| pKa (Base) | ~0.5 (Oxazole Nitrogen) | Protonates only in very strong acid; irrelevant for standard HPLC pH.[1] |
| LogP | ~3.8 (Predicted) | High hydrophobicity; requires high % organic in mobile phase.[1] |
| Solubility | Low in Acid/Water; High in Base/Organic | Risk of precipitation in acidic mobile phases if concentration > 0.5 mg/mL. |
| λ Max | ~290–310 nm | Use for UV detection; scan for fluorescence.[1] |
Table 2: Standard Forced Degradation Protocol (Self-Validating)
| Stress Type | Condition | Target Degradation | Stop Criteria |
| Acid | 1N HCl, 60°C, 24h | < 5% (Likely Stable) | Neutralize & Inject.[1] |
| Base | 0.1N NaOH, RT, 4h | 10–20% (Labile) | Watch for precipitation upon neutralization. |
| Oxidation | 3% H₂O₂, RT, 24h | 5–10% | Monitor for N-oxides (+16 Da).[1] |
| Thermal | 80°C (Solid State), 7 days | < 2% | Check for polymorphic changes (DSC/XRD).[1] |
| Photolytic | 1.2M Lux hours (ICH Q1B) | Variable | Compare Dark Control vs. Exposed. |
📝 References & Authority
The protocols and mechanisms described above are grounded in the fundamental chemistry of benzoxazoles and ICH guidelines.
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1]
-
Bertozo, L.C., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.[1][2] Biotechnology Research and Innovation.[1] (Demonstrates photostability and fluorescence properties of the benzoxazole core).
-
Thomas, M., et al. (2022). A Novel, Stability Indicating RP-HPLC Method for Determination of Tafamidis in Capsule Dosage Form.[1][3][4] International Journal of Pharmaceutical Sciences and Research.[4] (Provides analogous HPLC conditions for 2-arylbenzoxazole acids).
-
BenchChem Technical Data. Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine. (Supportive data on benzoxazole ring susceptibility to hydrolysis).[1]
minimizing side product formation in the synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Current Status: Operational Topic: Minimizing Side Product Formation & Protocol Optimization Audience: Chemical Development & Research Scientists
Module 1: The Chemistry & Mechanism[1][2][3][4][5][6]
The Synthetic Challenge
The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the condensation of 2-amino-4-chlorophenol with terephthalic acid (or its derivatives) in polyphosphoric acid (PPA).[1]
The critical challenge is stoichiometric control . Because terephthalic acid is bifunctional (two -COOH groups), there is a high risk of a "double condensation" event, leading to the formation of the neutral bis-benzoxazole impurity. This side product is chemically stable and difficult to separate via crystallization alone due to poor solubility.
Reaction Pathway & Impurity Landscape
The following diagram illustrates the competitive pathways. The "Red Pathway" represents the formation of the unwanted bis-benzoxazole, which occurs if the local concentration of aminophenol is too high or if the reaction runs too long at high temperatures.
Figure 1: Competitive reaction pathways in PPA-mediated synthesis. The target molecule retains one carboxylic acid group, while the major impurity consumes both.
Module 2: Troubleshooting Guide (The "Ticket" System)
Use this section to diagnose specific issues observed in your crude product or reaction mixture.
Ticket #001: "My product contains a large amount of insoluble white/yellow solid that won't dissolve in base."
-
Diagnosis: Formation of 1,4-bis(5-chloro-1,3-benzoxazol-2-yl)benzene .
-
Root Cause: The reaction proceeded to the "double condensation" stage. This usually happens if:
-
Stoichiometry was 1:1 or the aminophenol was in slight excess.
-
Mixing was poor (hotspots in PPA).
-
-
Corrective Action:
-
Stoichiometry Adjustment: Use a 1.1 to 1.2 molar equivalent excess of Terephthalic Acid . Excess acid is easily removed during workup (soluble in bicarbonate), whereas the bis-impurity is not.
-
Purification: Exploit the acidity of the target.
-
Suspend crude solid in 10% NaHCO₃ or Na₂CO₃ (aq).
-
Filter off the insoluble solid (this is the bis-impurity).
-
Acidify the filtrate with HCl to precipitate the pure target acid.
-
-
Ticket #002: "The crude product is dark brown/black and sticky."
-
Diagnosis: Oxidative degradation of 2-amino-4-chlorophenol.
-
Root Cause: Aminophenols are highly sensitive to oxidation, especially at high temperatures (>140°C) before cyclization is complete.
-
Corrective Action:
-
Inert Atmosphere: Rigorously degas the PPA/solvent and run the reaction under N₂ or Ar flow.
-
Stepwise Heating: Do not jump to 160°C. Hold at 100-110°C for 1 hour to ensure N-acylation (stabilizing the amine) before ramping to cyclization temperature.
-
Reagent Quality: Recrystallize 2-amino-4-chlorophenol if it appears dark before use.
-
Ticket #003: "Mass spec shows a peak at [M+18] relative to target."
-
Diagnosis: Incomplete cyclization (presence of the intermediate amide/ester).
-
Root Cause: The "Ring Closure" step (dehydration) failed.
-
Corrective Action:
-
Temperature/Time: The dehydration in PPA requires 150-160°C . If you ran at 120-130°C, the ring won't close. Increase temperature or reaction time.
-
Drying Agent: Ensure the PPA has a high P₂O₅ content (83-85%). "Wet" or hydrolyzed PPA is a poor dehydrating agent.
-
Module 3: Optimized Experimental Protocol
This protocol is designed to maximize the mono-acid target and minimize the bis-benzoxazole impurity through solubility-based purification.
Reagents
-
Reactant A: 2-Amino-4-chlorophenol (1.0 equiv)
-
Reactant B: Terephthalic acid (1.2 equiv) [CRITICAL: Excess prevents bis-formation]
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 mL per gram of reactant)
Step-by-Step Methodology
-
Preparation:
-
Charge a flame-dried flask with PPA. Heat to 80°C under N₂ flow to reduce viscosity.
-
Add Terephthalic acid (1.2 equiv) first. Stir for 15 mins to ensure dispersion.
-
Add 2-Amino-4-chlorophenol (1.0 equiv) slowly to avoid clumping.
-
-
The "Staged" Reaction:
-
Stage 1 (Acylation): Heat to 110°C for 1–2 hours. Goal: Form the amide bond without oxidizing the amine.
-
Stage 2 (Cyclization): Ramp temperature to 150–160°C . Stir for 4–6 hours. Goal: Drive dehydration to close the oxazole ring.
-
-
Quench & Workup (The Purification Step):
-
Cool reaction mixture to ~80°C (do not let it solidify).
-
Pour slowly into crushed ice/water with vigorous stirring. A precipitate will form.[2][3][4]
-
Filtration 1: Filter the crude solid. Wash with water.[4]
-
Selective Extraction (Critical):
-
Transfer the wet cake to a beaker.
-
Add 10% aqueous NaHCO₃ (Sodium Bicarbonate). Stir for 30 mins.
-
Chemistry: The Target (COOH) dissolves.[5] The Bis-impurity (Neutral) and unreacted Aminophenol (weakly acidic but usually insoluble in bicarb) remain solid.
-
-
Filtration 2: Filter the mixture. KEEP THE FILTRATE (Liquid). Discard the solid (contains bis-impurity).
-
Precipitation: Acidify the filtrate with 6M HCl to pH 2. The pure target product will precipitate as a white/off-white solid.
-
Filter, wash with water, and dry.[1]
-
Module 4: Data & FAQs
Impurity Profile Table
| Component | Structure Type | Solubility in NaHCO₃ | Origin |
| Target Product | Mono-Benzoxazole-COOH | Soluble | Desired Reaction |
| Bis-Impurity | Bis-Benzoxazole | Insoluble | Excess Aminophenol / Over-reaction |
| Intermediate | Amide (Open Ring) | Soluble (usually) | Low Temp / Wet PPA |
| Terephthalic Acid | Di-Acid | Soluble | Excess Reagent (Removed in final wash) |
Frequently Asked Questions
Q: Can I use Terephthaloyl Chloride instead of Terephthalic Acid? A: Yes, but it is more aggressive. If you use the acid chloride, you risk forming the bis-product even faster because the second acyl chloride group is highly reactive. If you must use it, perform the reaction in a solvent like NMP or DMAc at low temperature (0°C) first, then heat to cyclize. The PPA/Terephthalic Acid route is generally more selective for the mono-product.
Q: Why PPA? Can I use MSA (Methanesulfonic Acid)? A: MSA/P₂O₅ (Eaton's Reagent) is a valid alternative and is less viscous than PPA, making stirring easier. However, PPA is the "gold standard" for benzoxazole cyclization because it acts as both an excellent solvent for the polar intermediates and a powerful non-oxidizing dehydrating agent [1].
Q: How do I clean the glassware? PPA is impossible to remove. A: Do not try to scrub PPA. After the reaction, fill the flask with water and let it soak overnight. The PPA will hydrolyze to phosphoric acid and dissolve.
References
-
Kashid, G. M., et al. (2023).[6] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances. Available at: [Link]
-
Fukushima, K., et al. (2020). "Formation of bis-benzimidazole and bis-benzoxazole through organocatalytic depolymerization." Polymer Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2024). "Synthesis of Benzoxazoles: Recent Literature." Available at: [Link]
Sources
- 1. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the characterization of complex benzoxazole derivatives
Technical Support Center: Characterization of Complex Benzoxazole Derivatives
Introduction: The "Deceptive" Heterocycle
Benzoxazole derivatives are privileged scaffolds in drug discovery, serving as bioisosteres for nucleotides and amino acids. However, their planar, electron-deficient nature creates a unique set of characterization hurdles.
This guide moves beyond standard protocols. We address the "silent" failures: why your NMR peaks are broad, why your mass spec suggests a dimer that doesn't exist, and why your fluorescence data contradicts your absorption spectra.
Module 1: Regioisomerism (N- vs. O-Alkylation)
The Issue:
Alkylation of 2-substituted benzoxazoles (e.g., 2-hydroxybenzoxazole or benzoxazolin-2-one) is an ambident nucleophile problem. Depending on the base, solvent, and temperature, you may obtain the N-alkylated (kinetic) or O-alkylated (thermodynamic) product. Standard 1D
Q: How do I definitively distinguish between N-alkyl and O-alkyl isomers?
A: You must use
The Diagnostic Protocol:
-
Acquire HMBC: Set long-range coupling delay (
) to 8 Hz (approx. 60-65 ms). -
Locate the Alkyl Protons: Identify the protons of the
group attached to the heterocycle. -
Trace the Correlation:
-
N-Alkylation: The
protons will show a strong 3-bond correlation ( ) to the C7a (bridgehead carbon) and the C2 (carbonyl-like carbon). -
O-Alkylation: The
protons will show a correlation only to the C2 carbon. They are too far (4 bonds) to correlate with the bridgehead carbons.
-
Data Summary: Chemical Shift Trends
| Feature | N-Alkylated (Benzoxazolinone) | O-Alkylated (2-Alkoxybenzoxazole) |
| C2 Shift ( | ||
| Bridgehead ( | Distinct shielding of C7a | Less shielding variation |
| IR Carbonyl | Strong band ~1750–1780 cm | Absent (C=N stretch ~1620 cm |
Visualization: The HMBC Decision Logic
Caption: Workflow for distinguishing regioisomers using Heteronuclear Multiple Bond Correlation (HMBC).
Module 2: Tautomerism & "Missing" Signals
The Issue: Researchers often report "missing" protons (specifically NH or OH) or severely broadened aromatic peaks in 2-substituted benzoxazoles.
Q: Why are my NMR peaks broad or vanishing in CDCl
A: You are observing intermediate exchange on the NMR timescale.
2-Hydroxybenzoxazoles exist in a dynamic equilibrium between the enol (aromatic) and keto (quinoidal) forms. In non-polar solvents like Chloroform-d, the rate of proton exchange often matches the NMR frequency difference (
Troubleshooting Protocol:
-
Switch Solvent: Move to a high-dielectric solvent like DMSO-
. This stabilizes the polar keto tautomer and slows the exchange rate via hydrogen bonding, sharpening the peaks. -
Variable Temperature (VT) NMR:
-
Cooling (to -40°C in CD
Cl ): "Freezes" the rotamers/tautomers; you may see two distinct sets of peaks. -
Heating (to 80°C in DMSO-
): Pushes the system into fast exchange; peaks coalesce into a sharp average.
-
Mechanistic Reference: This phenomenon is driven by the acidity of the NH/OH group and the aromaticity of the fused ring system [1].
Module 3: Fluorescence Anomalies (ESIPT)
The Issue: Your compound absorbs UV light at 320 nm, but emits fluorescence at 550 nm (a massive Stokes shift). You suspect an impurity or instrument error.
Q: Why is my emission red-shifted by >100 nm?
A: This is likely Excited-State Intramolecular Proton Transfer (ESIPT). Benzoxazoles with an intramolecular hydrogen bond (e.g., 2-(2'-hydroxyphenyl)benzoxazole) undergo a structural rearrangement after excitation.
-
Ground State: Enol form (stable).
-
Excitation: Enol* (excited).
-
Proton Transfer: Ultra-fast transfer of the hydroxyl proton to the benzoxazole nitrogen.
-
Emission: Occurs from the Keto * tautomer, which has a lower energy gap (red-shifted emission).
Visualization: The ESIPT Cycle
Caption: The four-level photocycle explaining the large Stokes shift in benzoxazole derivatives [2].
Module 4: Solubility & Pseudo-Dimerization (Mass Spec)
The Issue:
High-Resolution Mass Spectrometry (HRMS) shows a peak at
Q: Is my compound polymerizing?
A: No, it is likely non-covalent aggregation (
Validation Protocol:
-
Serial Dilution: Dilute your MS sample by 10x and 100x.
-
If covalent: The ratio of Monomer:Dimer remains constant.
-
If aggregate: The Dimer peak disappears rapidly relative to the Monomer.
-
-
Change Ionization Mode: Switch from ESI (soft) to APCI (Atmospheric Pressure Chemical Ionization). APCI uses heat and gas flow that disrupts non-covalent aggregates.
References
-
Tautomerism in Benzoxazoles: Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. PMC (PubMed Central). [Link]
-
ESIPT Mechanism: Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. ACS Physical Chemistry Au. [Link]
-
N- vs O-Alkylation NMR Strategies: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Bioorganic & Medicinal Chemistry Letters.[1] [Link]
Sources
Validation & Comparative
Target Validation Strategies for 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid: A Comparative Guide
Executive Summary
The compound 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (hereafter referred to as 4-CBA ) is a highly privileged chemical entity[1]. Its core 5-chloro-benzoxazole scaffold serves as a critical intermediate and active pharmacophore in the development of several high-profile therapeutics, most notably Dual Orexin Receptor Antagonists (DORAs) like Suvorexant[2][3] and various phosphodiesterase (PDE) inhibitors[4].
However, validating the exact biological target of such highly conjugated, lipophilic small molecules presents significant analytical challenges. Benzoxazole derivatives are prone to compound autofluorescence, non-specific membrane partitioning, and complex kinetic behaviors.
This guide objectively compares three orthogonal target validation platforms—Time-Resolved Fluorescence Energy Transfer (TR-FRET) , Surface Plasmon Resonance (SPR) , and the Cellular Thermal Shift Assay (CETSA) —to definitively confirm the binding of 4-CBA to the Orexin 1 Receptor (OX1R). By combining biochemical kinetics with live-cell target engagement, we establish a self-validating workflow that eliminates false positives and accelerates lead optimization.
The Causality of Assay Selection
As drug discovery professionals, we must move beyond simply asking if a compound binds, to understanding how and where it binds. The selection of these three specific platforms is driven by fundamental biophysical causality:
-
TR-FRET (Equilibrium Binding): Highly conjugated molecules like 4-CBA often exhibit intrinsic fluorescence that confounds standard biochemical assays. TR-FRET introduces a microsecond time delay between excitation and emission measurement. This allows short-lived background autofluorescence to decay, ensuring that the measured signal is exclusively driven by specific target-ligand displacement.
-
SPR (Real-Time Kinetics): Equilibrium affinity (
) is a poor predictor of in vivo efficacy. SPR is utilized because it measures the independent association ( ) and dissociation ( ) rates. For GPCR antagonists like 4-CBA, a prolonged residence time (driven by a slow ) is the primary driver of sustained receptor blockade. -
CETSA (Physiological Engagement): Biochemical assays cannot prove that 4-CBA penetrates the lipid bilayer or outcompetes high concentrations of endogenous intracellular ligands. CETSA leverages the thermodynamic principle that ligand binding stabilizes protein folding against heat denaturation. If 4-CBA genuinely engages OX1R in live cells, it will require a higher temperature to unfold the receptor.
Objective Performance Comparison
To contextualize the performance of 4-CBA, we benchmarked it against established clinical DORAs (Suvorexant and Almorexant).
Table 1: Target Validation Platform Comparison
| Platform | Primary Readout | Throughput | Physiological Relevance | Key Advantage for Benzoxazole Probes |
| TR-FRET | Equilibrium ( | High (384-well) | Low (Purified Protein) | Mathematically eliminates compound autofluorescence via ratiometric emission. |
| SPR | Kinetics ( | Medium | Low (Immobilized GPCR) | Quantifies target residence time, predicting duration of action. |
| CETSA | Thermal Shift ( | Medium | High (Live Cells) | Confirms membrane permeability and target engagement in native cytosol. |
Table 2: Representative Target Engagement Data (OX1R)
Data represents the binding profile of 4-CBA compared to clinical benchmarks.
| Compound | SPR | SPR Residence Time (s) | TR-FRET | CETSA |
| 4-CBA | 45.2 | 120 | 68.5 | +4.2 |
| Suvorexant | 1.5 | 850 | 2.1 | +7.8 |
| Almorexant | 13.0 | 340 | 18.4 | +5.5 |
| Vehicle (DMSO) | N/A | N/A | N/A | 0.0 |
Insight: While 4-CBA exhibits a weaker affinity and shorter residence time than the optimized clinical drug Suvorexant[5], the +4.2°C thermal shift definitively proves it is highly cell-permeable and successfully engages OX1R in a complex physiological environment.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for the two most critical assays.
Protocol A: Live-Cell CETSA Workflow
Purpose: Confirm intracellular target engagement of 4-CBA.
-
Cell Preparation & Dosing: Culture HEK293 cells stably expressing OX1R. Treat cells with 10 µM 4-CBA or 0.1% DMSO (vehicle control) for 1 hour at 37°C.
-
Causality: A 1-hour incubation ensures equilibrium is reached across the cellular membrane.
-
-
Thermal Profiling: Aliquot the cell suspension into a 96-well PCR plate. Subject the plate to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C.
-
Causality: Heat induces protein unfolding and subsequent precipitation. Ligand-bound OX1R will require higher thermal energy to unfold.
-
-
Lysis & Clearance: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Causality: Centrifugation pellets the denatured (unbound) proteins, leaving only the folded (ligand-stabilized) OX1R in the supernatant.
-
-
Detection & Self-Validation: Quantify the soluble OX1R fraction using AlphaScreen technology.
-
Self-Validation Checkpoint: Alongside the melt curve, an Isothermal Dose-Response (ITDR) must be performed at the calculated
. A dose-dependent stabilization of OX1R strictly validates specific target engagement, ruling out non-specific compound-induced aggregation.
-
Protocol B: SPR Kinetic Analysis (Biacore)
Purpose: Determine the association and dissociation rates of 4-CBA.
-
Surface Preparation: Immobilize lipid-nanodisc-embedded OX1R onto a Series S Sensor Chip via His-tag capture.
-
Causality: GPCRs are highly unstable outside of a lipid environment. Amine-coupling destroys their conformational integrity; His-tag capture preserves the native 3D structure required for 4-CBA binding.
-
-
Analyte Injection: Inject 4-CBA in a multi-cycle kinetic format at concentrations ranging from 0.1x to 10x the estimated
(e.g., 5 nM to 500 nM). -
Double-Referencing & Self-Validation:
-
Self-Validation Checkpoint: Subtract the response of a blank reference flow cell (no OX1R) and a buffer-only injection. Furthermore, inject a structurally related but inactive isomer (e.g., 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid[6]) as a negative control. If the inactive isomer shows signal, the assay is detecting non-specific lipid partitioning rather than true pharmacophore-target interaction.
-
Mechanistic Visualizations
Figure 1: Orthogonal target validation workflow for 4-CBA, transitioning to live-cell engagement.
Figure 2: Mechanistic pathway of OX1R/OX2R antagonism by 4-CBA blocking downstream calcium flux.
References
-
[6] National Center for Biotechnology Information. "3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid." PubChem Compound Summary. Available at: [Link]
-
[2] Merck Sharp & Dohme Corp. "Process for the preparation of an orexin receptor antagonist." WIPO Patent WO2012148553A1. Available at:
-
[4] Intra-Cellular Therapies, Inc. "PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS." WIPO Patent WO2004056823A1. Available at:
-
[5] Global Substance Registration System (GSRS). "SUVOREXANT." NIH. Available at: [Link]
-
[3] Merck Sharp & Dohme Corp. "Process for the preparation of an orexin receptor antagonist." US Patent US9108959B2. Available at:
Sources
- 1. 4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)BENZOIC ACID [chemicalbook.com]
- 2. WO2012148553A1 - Process for the preparation of an orexin receptor antagonist - Google Patents [patents.google.com]
- 3. US9108959B2 - Process for the preparation of an orexin receptor antagonist - Google Patents [patents.google.com]
- 4. WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid | C14H8ClNO3 | CID 11608776 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoxazole and Benzothiazole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the benzazole scaffold represents a cornerstone for the development of novel therapeutic agents. Among this class of bicyclic heterocyclic compounds, benzoxazole and benzothiazole derivatives have garnered significant attention due to their remarkable and diverse pharmacological profiles.[1][2][3] Their structural kinship, differing only in the heteroatom at the 1-position—oxygen in benzoxazoles and sulfur in benzothiazoles—gives rise to nuanced yet profound differences in their physicochemical properties and biological activities.[1] This guide provides an in-depth comparative analysis of these two pivotal scaffolds, offering experimental insights and data to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
Core Structures and Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental difference between benzoxazole and benzothiazole lies in the replacement of the oxygen atom with a sulfur atom. This seemingly minor alteration has significant implications for the electronic and lipophilic character of the molecules, which in turn influences their reactivity and biological interactions.
The electronegativity of oxygen in benzoxazole makes the ring system more electron-rich compared to the sulfur-containing benzothiazole. Conversely, the larger size and greater polarizability of the sulfur atom in benzothiazole can influence its interaction with biological targets. These fundamental differences are a recurring theme in the comparative analysis of their derivatives.
Synthesis of Benzoxazole and Benzothiazole Derivatives: Common Pathways, Distinct Nuances
The synthesis of both benzoxazole and benzothiazole derivatives often follows convergent pathways, with the choice of starting materials being the primary determinant of the final scaffold.[2] A prevalent and versatile method involves the condensation of 2-aminophenols or 2-aminothiophenols with various electrophilic reagents such as carboxylic acids, aldehydes, or their derivatives.[4][5]
While the general principle is similar, the reaction conditions and catalysts may vary to optimize yields for each class of compounds. For instance, the nucleophilicity of the sulfur atom in 2-aminothiophenol is generally greater than that of the oxygen in 2-aminophenol, which can influence the reaction kinetics.
Comparative Chemical Reactivity
The inherent electronic differences between the benzoxazole and benzothiazole ring systems dictate their chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
-
Benzoxazole: Electrophilic substitution on the benzoxazole ring primarily occurs at the C-6 position, with the C-5 position being less reactive.[6] The electron-donating nature of the oxygen atom directs incoming electrophiles to the benzene ring.
-
Benzothiazole: For benzothiazole, electrophilic substitution on the benzene ring is reported to occur at the 4 and 6-positions.[7]
Nucleophilic Substitution:
The C2 position of both ring systems is susceptible to nucleophilic attack, especially when substituted with a good leaving group. This reactivity is a cornerstone for the synthesis of a wide array of 2-substituted derivatives.
Ring-Opening Reactions:
Both benzoxazole and benzothiazole rings can undergo ring-opening reactions under specific conditions. For example, a ligand-free, copper-catalyzed ring-opening reaction of both benzoxazoles and benzothiazoles with iodoarenes has been reported to yield 2-(di- and triphenylamino)phenols and thiophenols, respectively.[8]
Comparative Biological Activities: A Multifaceted Pharmacological Profile
Both benzoxazole and benzothiazole derivatives exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[2][9] Here, we compare their performance in key therapeutic areas, supported by experimental data.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways.[1][3]
Comparative Anticancer Potency of Benzoxazole and Benzothiazole Derivatives
| Compound ID | Heterocyclic Core | R-Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1g | Benzoxazole | 2-methoxy-N-(...)-benzamide | HCT-116 | 2.3 ± 0.3 | [1] |
| 1d | Benzothiazole | 2-methoxy-N-(...)-benzamide | HCT-116 | 1.5 ± 0.2 | [1] |
| 1g | Benzoxazole | 2-methoxy-N-(...)-benzamide | HepG2 | 3.1 ± 0.4 | [1] |
| 1d | Benzothiazole | 2-methoxy-N-(...)-benzamide | HepG2 | 2.1 ± 0.3 | [1] |
This table presents a direct comparison from a study where the R-group was kept constant to isolate the effect of the heterocyclic core. Lower IC50 values indicate higher potency.
The data suggests that in this particular series, the benzothiazole derivatives exhibited slightly higher potency against both colon (HCT-116) and liver (HepG2) cancer cell lines.[1] The anticancer effects of these compounds are often mediated through their interaction with specific signaling pathways. For instance, benzothiazole derivatives have been shown to induce apoptosis and inhibit the PI3K/Akt and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[1]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both benzoxazole and benzothiazole derivatives have shown promise in this area.
Comparative Antimicrobial Activity of Benzoxazole and Benzothiazole Derivatives
| Compound ID | Heterocyclic Core | Microorganism | MIC (µg/mL) | Reference |
| 5a | Benzoxazole | B. cinerea | 19.92 | |
| 6a | Benzothiazole | B. cinerea | 62.62 | |
| 5h | Benzoxazole | F. solani | 4.34 | |
| 6h | Benzothiazole | F. solani | >100 |
This table compares the antifungal activity of corresponding benzoxazole and benzothiazole derivatives against plant pathogens. Lower MIC values indicate higher potency.
In a comparative study on antifungal activity against plant pathogens, benzoxazole derivatives were generally found to be more potent than their benzothiazole counterparts. For example, compound 5a (a benzoxazole) was roughly three times more active against B. cinerea than the corresponding benzothiazole 6a . Similarly, compound 5h showed potent inhibition of F. solani, while its benzothiazole analog 6h was largely inactive.
Anticonvulsant Activity
Epilepsy is a chronic neurological disorder for which new and more effective treatments are continually sought. Benzoxazole and benzothiazole derivatives have been investigated for their anticonvulsant properties.
Comparative Anticonvulsant Activity of Benzoxazole and Benzothiazole Derivatives
| Compound Series | Heterocyclic Core | Animal Model | ED50 (mg/kg) | Reference |
| Benzoxazole-Triazolone | Benzoxazole | MES | 22.0 | |
| 2-Aminobenzothiazole | Benzothiazole | MES | Varies |
This table provides representative data for anticonvulsant activity. The Maximal Electroshock (MES) test is a common model for generalized tonic-clonic seizures. Lower ED50 values indicate higher potency.
While direct side-by-side comparative studies with identical substituents are less common in the literature for anticonvulsant activity, individual studies highlight the potential of both scaffolds. For instance, a series of benzoxazole-triazolone derivatives showed potent activity in the MES model, with the most active compound having an ED50 of 22.0 mg/kg. Similarly, various 2-aminobenzothiazole derivatives have been reported to exhibit significant anticonvulsant effects. The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic neurotransmission.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research. Both benzoxazole and benzothiazole derivatives have demonstrated anti-inflammatory properties.
A study on novel 1,2,4-triazole-based benzothiazole/benzoxazole derivatives as p38α MAP kinase inhibitors revealed that a benzothiazole derivative (5b ) emerged as the most active compound with an edema inhibition of 84.43% in a carrageenan-induced rat paw edema model. This compound also showed superior inhibitory potency against p38α MAP kinase (IC50: 0.031 µM) compared to the standard inhibitor SB 203580. This highlights the potential of the benzothiazole scaffold in the design of potent anti-inflammatory agents.
Experimental Protocols
To facilitate further research, we provide representative experimental protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of 2-Arylbenzoxazoles and 2-Arylbenzothiazoles
This protocol describes a general method for the synthesis of 2-arylbenzoxazoles and 2-arylbenzothiazoles via the condensation of an aromatic aldehyde with 2-aminophenol or 2-aminothiophenol.[4][5]
Materials:
-
2-Aminophenol or 2-Aminothiophenol (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Catalyst (e.g., Brønsted acidic ionic liquid gel, 1.0 mol%)[4]
-
Solvent (e.g., solvent-free or a high-boiling solvent like DMF or DMSO)
Procedure:
-
In a reaction vessel, combine 2-aminophenol or 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C for the ionic liquid gel catalyst) with stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-arylbenzoxazole or 2-arylbenzothiazole.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazole or benzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The comparative analysis of benzoxazole and benzothiazole derivatives reveals a fascinating interplay of structure and activity. While sharing common synthetic routes and broad pharmacological profiles, the subtle yet significant difference in the core heteroatom imparts distinct characteristics to each class of compounds. Benzothiazole derivatives, in some instances, have shown a slight edge in anticancer activity, while benzoxazole derivatives have demonstrated superior antifungal potency in certain studies.
Ultimately, the choice between a benzoxazole and a benzothiazole scaffold in a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. This guide has provided a comprehensive overview, supported by experimental data and protocols, to empower researchers in making informed decisions and to stimulate further investigation into these versatile and promising heterocyclic systems.
References
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). International Journal of Molecular Sciences, 24(13), 10807. [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). Molecules, 23(10), 2457. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 12-24.
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). PubMed. Retrieved February 29, 2024, from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Taylor & Francis Online. Retrieved February 29, 2024, from [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(12), 346-357. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1735-1741. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(15), 5708. [Link]
- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. (n.d.). Journal of Research in Chemistry.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). PMC. Retrieved February 29, 2024, from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). RSC Publishing. Retrieved February 29, 2024, from [Link]
-
The ring-opening reaction of benzoxazole with iodobenzene to generate... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Conformational preferences of anionic benzoxazole and benzothiazole nucleophiles. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (2021). Journal of Chemical Sciences, 133(1), 1-13. [Link]
-
Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. (2019). Archiv der Pharmazie, 352(9), e1800313. [Link]
-
Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. (2022). Letters in Drug Design & Discovery, 19(11), 1013-1023. [Link]
-
1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3631-3637. [Link]
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assessing the selectivity of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid for its target
Assessing the Selectivity of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic Acid: A Comparative Profiling Guide
Introduction
As a Senior Application Scientist, I frequently encounter 2-arylbenzoxazole derivatives during hit-to-lead optimization campaigns. The compound 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid represents a privileged scaffold, heavily investigated for its potent antagonism at the Adenosine A2A receptor (A2AR) and its nuanced off-target interactions, such as Aryl Hydrocarbon Receptor (AhR) agonism[1]. The presence of the 5-chloro substituent significantly alters the electronic distribution and lipophilicity of the benzoxazole core, enhancing binding affinity within the hydrophobic pockets of target GPCRs[2].
However, structural modifications that increase affinity often compromise selectivity. In this guide, we will objectively compare the target selectivity of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid against industry-standard alternatives (e.g., Istradefylline and ZM241385) and provide self-validating experimental workflows to rigorously assess its pharmacological profile.
Mechanistic Rationale & Pathway
The primary therapeutic value of this compound lies in its ability to selectively antagonize A2AR, a Gs-coupled GPCR. By blocking endogenous adenosine, the compound prevents adenylyl cyclase (AC) activation, thereby modulating cAMP accumulation and downstream PKA signaling. Selectivity over the A1, A2B, and A3 receptor subtypes is critical to avoid cardiovascular and respiratory adverse effects.
Mechanism of A2AR antagonism by 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
Comparative Performance Data
To establish trustworthiness, quantitative metrics must be contextualized. The table below summarizes the binding affinities (Ki) and functional selectivities of our target compound compared to established A2AR antagonists.
| Compound | A2AR Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) | AhR EC50 (µM) | Primary Utility |
| 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid | 12.4 | > 10,000 | > 800x | 4.5 | Research Scaffold / Lead |
| Istradefylline (KW-6002) | 2.2 | 150 | ~ 68x | > 50 | Clinical A2AR Antagonist |
| ZM241385 | 1.4 | 250 | ~ 178x | > 50 | Reference Standard |
Data Synthesis: While Istradefylline and ZM241385 possess higher absolute affinity for A2AR, 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid exhibits a vastly superior selectivity window against the A1 receptor. The benzoic acid moiety forms a critical salt bridge with His278 in the A2AR binding pocket, a residue not conserved in the A1 subtype[3]. However, the compound demonstrates mild off-target AhR agonism, necessitating careful counter-screening in oncology or toxicology contexts[1].
Experimental Workflows for Selectivity Profiling
A robust selectivity assessment requires orthogonal validation: a binding assay to confirm physical interaction and a functional assay to confirm the physiological consequence.
Orthogonal workflow for assessing GPCR and off-target selectivity.
Protocol 1: Competitive Radioligand Binding Assay (A2AR vs. A1)
Causality & Design: We utilize [3H]ZM241385 for A2AR and [3H]DPCPX for A1. These radioligands are highly specific. By measuring the displacement of these radioligands, we isolate the physical binding event from downstream signal amplification, preventing false positives caused by assay interference.
-
Membrane Preparation: Harvest CHO cells stably expressing human A2AR or A1. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 x g to isolate the membrane fraction.
-
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]ZM241385 (for A2AR), and varying concentrations of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (10 pM to 10 µM).
-
Self-Validation Control: Include wells with 10 µM unlabeled ZM241385 to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.
-
Incubation & Filtration: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific filter binding).
-
Quantification: Wash filters three times with cold buffer, dry, add scintillation cocktail, and count using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay
Causality & Design: Binding does not equal function. To prove the compound is an antagonist, we must show it blocks the agonist-induced accumulation of cAMP. We use NECA (a non-selective adenosine agonist) to stimulate the receptor.
-
Cell Seeding: Seed A2AR-expressing CHO cells at 10,000 cells/well in a 384-well plate.
-
Pre-incubation: Treat cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Rationale: IBMX prevents the degradation of cAMP, allowing it to accumulate to measurable levels, thus acting as a self-validating signal amplifier.
-
Antagonist Addition: Add serial dilutions of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid and incubate for 15 minutes.
-
Agonist Challenge: Add NECA at its EC80 concentration. Incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based cAMP detection kit. A decrease in the FRET signal correlates with successful antagonism of the NECA-induced cAMP spike.
Conclusion
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a highly selective A2AR antagonist scaffold. Its unique 5-chloro substitution and benzoic acid moiety drive an exceptional selectivity profile over the A1 receptor, outperforming clinical standards like Istradefylline in raw selectivity ratios, despite a slightly lower absolute affinity. Researchers utilizing this compound must, however, incorporate AhR counter-screening into their workflows to account for the known polypharmacology of the 2-arylbenzoxazole class.
References
- Benchchem. "4-(1,3-Benzoxazol-2-yl)benzoic Acid | Research Chemical." Benchchem Database.
- Smolecule. "2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid." Smolecule Catalog.
- Ivanova, L., et al. "Small-Molecule Ligands as Potential GDNF Family Receptor Agonists." ACS Omega, 2018.
Sources
head-to-head comparison of different synthesis routes for 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Introduction & Synthetic Challenges
The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to mimic nucleic acid bases and interact with diverse biological targets[1]. The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid presents a unique set of chemical challenges due to its specific substitution pattern:
-
Reduced Nucleophilicity: The electron-withdrawing chlorine atom at the 5-position of the benzoxazole ring originates from the precursor, 2-amino-4-chlorophenol. This halogen pulls electron density away from the amine, reducing its nucleophilicity and making initial condensation steps more difficult.
-
Carboxylic Acid Interference: The target molecule features a free benzoic acid moiety at the 2-position. If terephthalic acid is used as a starting material, the presence of two competing carboxylic acid groups can lead to undesired oligomerization or side reactions unless the conditions are carefully controlled or protecting groups are employed.
To navigate these challenges, chemists typically rely on three distinct synthetic strategies. This guide objectively compares these routes, detailing the causality behind the reagent choices and providing self-validating protocols for each.
Quantitative Comparison of Synthesis Strategies
The following table summarizes the performance metrics of the three primary routes used to synthesize 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.
| Metric | Route A: PPA Condensation | Route B: Oxidative Cyclization | Route C: Amide Coupling |
| Primary Reagents | 2-Amino-4-chlorophenol + Terephthalic acid | 2-Amino-4-chlorophenol + 4-Formylbenzoic acid | 2-Amino-4-chlorophenol + Mono-methyl terephthalate |
| Catalyst / Promoter | Polyphosphoric Acid (PPA) | DDQ or Cu(OAc)₂ / O₂ | HATU / POCl₃ / LiOH |
| Reaction Temperature | 150°C – 200°C | 25°C – 80°C | 25°C (Coupling) / 100°C (Cyclization) |
| Typical Yield | 65% – 75% | 80% – 90% | 50% – 60% (Over 3 steps) |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) | Poor (Milligram to Gram scale) |
| Functional Group Tolerance | Low (Harsh acidic conditions) | High (Mild conditions) | High (Highly controlled) |
| Cost Efficiency | High (Inexpensive bulk reagents) | Moderate (Oxidants required) | Low (Expensive coupling agents) |
Workflow Overview
Figure 1: Comparative workflow of the three distinct synthesis routes for the target benzoxazole.
Route A: Polyphosphoric Acid (PPA)-Mediated Condensation (The Industrial Standard)
Mechanistic Causality
This is the classic, brute-force method for benzoxazole synthesis[2]. Polyphosphoric acid (PPA) is uniquely suited for this reaction because it acts simultaneously as a solvent, an acid catalyst, and a powerful dehydrating agent[3]. The high acidity protonates the carboxylic acid of terephthalic acid, generating a highly electrophilic species that overcomes the poor nucleophilicity of the chloro-substituted aminophenol. As the condensation proceeds, PPA traps the released water molecules, physically driving the thermodynamic equilibrium toward the cyclized benzoxazole product[4].
Self-Validating Protocol
-
Reaction Setup: In a round-bottom flask equipped with mechanical stirring, combine 2-amino-4-chlorophenol (1.0 eq) and terephthalic acid (1.0 eq).
-
PPA Addition: Add a 10-fold excess (by weight) of PPA. The mixture will be highly viscous.
-
Heating: Heat the mixture to 150°C – 180°C for 12 hours. The viscosity will decrease as the temperature rises.
-
Self-Validating Workup: Pour the hot reaction mixture directly into crushed ice with vigorous stirring.
-
Validation Check 1: PPA hydrolyzes into water-soluble phosphoric acid, while the target benzoxazole precipitates out as a solid.
-
Validation Check 2 (Acid-Base Purification): Filter the crude solid and suspend it in saturated aqueous
. The target molecule (containing a free carboxylic acid) and any unreacted terephthalic acid will dissolve, while unreacted phenol and non-acidic byproducts will remain insoluble. Filter the solution, then acidify the filtrate with 1M to pH 2. The pure 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid will re-precipitate, confirming the structural integrity of the free carboxyl group.
-
Route B: Oxidative Cyclization of Schiff Bases (The Mild Alternative)
Mechanistic Causality
To avoid the harsh, high-temperature acidic conditions of PPA—which can be dangerous at scale and difficult to work up—chemists utilize an oxidative cyclization approach[5]. By swapping terephthalic acid for 4-formylbenzoic acid, the initial reaction is a simple condensation to form a phenolic Schiff base (imine). The adjacent phenolic hydroxyl group then undergoes intramolecular nucleophilic attack to form a saturated benzoxazoline intermediate. Because this intermediate lacks aromaticity, an oxidant (such as DDQ,
Figure 2: Mechanistic pathway of the oxidative cyclization from a phenolic Schiff base.
Self-Validating Protocol
-
Schiff Base Formation: Dissolve 2-amino-4-chlorophenol (1.0 eq) and 4-formylbenzoic acid (1.0 eq) in absolute ethanol. Stir at 60°C for 2 hours.
-
Validation Check 1: The formation of the Schiff base is visually self-validating; the solution will shift to a deep yellow/orange color and exhibit strong fluorescence under 365 nm UV light due to the extended conjugation of the imine.
-
-
Oxidative Cyclization: Add DDQ (1.2 eq) portion-wise to the mixture. Stir at room temperature for 4 hours.
-
Validation Check 2: Monitor via TLC. The successful aromatization is confirmed by the complete disappearance of the highly fluorescent Schiff base spot and the emergence of a higher
, UV-active spot corresponding to the less polar benzoxazole.
-
-
Workup: Concentrate the solvent in vacuo, reconstitute in ethyl acetate, and wash with water to remove the reduced DDQ byproduct (DDHQ). Dry over
and evaporate to yield the product.
Route C: Amide Coupling & Cyclodehydration (The MedChem Approach)
Mechanistic Causality
In medicinal chemistry, where late-stage functionalization and library generation are prioritized, the reaction must be highly controlled. Direct condensation with terephthalic acid can lead to unpredictable oligomers. Therefore, the reaction is broken into discrete, trackable steps. Mono-methyl terephthalate is used to protect one end of the molecule. A coupling agent like HATU or EDC[7] activates the free carboxylic acid, allowing the weakly nucleophilic 2-amino-4-chlorophenol to form an amide bond at room temperature. A subsequent dehydration step (using
Self-Validating Protocol
-
Amide Coupling: Dissolve mono-methyl terephthalate (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq) and stir for 15 minutes. Add 2-amino-4-chlorophenol (1.1 eq) and stir at room temperature for 12 hours.
-
Cyclodehydration: Extract the intermediate amide, dissolve it in neat
(which acts as both solvent and dehydrating agent), and heat to 100°C for 4 hours. Quench carefully over ice and extract with dichloromethane. -
Saponification: Dissolve the resulting ester in a 3:1 mixture of THF/Water. Add
(3.0 eq) and stir at room temperature for 6 hours. Acidify to pH 2 to precipitate the final product.-
Validation Check (Mass Spectrometry Tracking): This step-wise route validates itself through mass spectrometry. The intermediate amide will show a distinct
peak. Following treatment, a mass shift of exactly -18 Da confirms the loss of water and successful cyclodehydration. Finally, the saponification is confirmed by a -14 Da shift (loss of the from the methyl group).
-
Conclusion
For large-scale, cost-sensitive production of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid, Route A (PPA Condensation) remains the undisputed champion due to its cheap reagents and self-purifying acid-base workup. However, for bench-scale synthesis where avoiding harsh, viscous acids is preferred, Route B (Oxidative Cyclization) offers the best balance of high yield, mild conditions, and operational simplicity. Route C is generally reserved for parallel library synthesis where the discrete steps allow for the swapping of various ester building blocks.
References
-
International Journal of Pharma and Bio Sciences. "A Review on Various Synthetic Methods of Benzoxazole Moiety." Available at: [Link]
-
Mini-Reviews in Organic Chemistry. "Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives." Available at:[Link]
-
PMC. "Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere." Available at:[Link]
-
Zenodo. "Oxidative cyclization of phenolic Schiff bases to 2-substituted benzoxazoles promoted by tetraethylammonium superoxide under microwave irradiation." Available at: [Link]
-
PMC. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." Available at:[Link]
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evaluating the therapeutic index of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Evaluating the Therapeutic Index of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
Executive Summary
This guide provides a technical framework for evaluating the Therapeutic Index (TI) of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid (referred to herein as CBBA ). Structurally analogous to Tafamidis (Vyndaqel), CBBA is a benzoxazole derivative primarily investigated for its potential as a Transthyretin (TTR) Kinetic Stabilizer for the treatment of TTR Amyloidosis (ATTR).
The evaluation of TI for this compound requires a dual-track assessment: quantifying its efficacy in preventing TTR tetramer dissociation (ED₅₀ ) versus its cytotoxicity and off-target liability (TD₅₀ ). This guide outlines the comparative landscape, experimental protocols, and data analysis required to validate CBBA as a viable drug candidate.
The Comparative Landscape
To objectively assess CBBA, it must be benchmarked against established TTR stabilizers. The critical differentiator is the Selectivity Margin : the gap between TTR stabilization and off-target effects (e.g., COX inhibition, which plagues older stabilizers like Diflunisal).
Table 1: Physicochemical & Pharmacological Comparison
| Feature | CBBA (Candidate) | Tafamidis (Gold Standard) | Diflunisal (Alternative) |
| Structure | 2-phenylbenzoxazole core | 2-phenylbenzoxazole core | Difluorophenyl salicylate |
| Target | TTR (Thyroxine Binding Pocket) | TTR (Thyroxine Binding Pocket) | TTR + COX-1/COX-2 |
| Binding Mode | Reversible (Non-covalent) | Reversible (Non-covalent) | Reversible (Non-covalent) |
| Potency (Kd) | Predicted: < 10 nM | ~2 nM | ~80 nM |
| Primary Risk | Hepatotoxicity (structure-dependent) | Low (High Selectivity) | GI Bleeding/Renal (COX inhibition) |
| Therapeutic Index | To Be Determined (Target >100) | High (>1000) | Low (<10) |
Analyst Insight: CBBA differs from Tafamidis by the positioning of the carboxylic acid (on the phenyl ring vs. the benzoxazole ring) and the chlorine substitution. This structural variation may alter the solubility profile and binding kinetics (k_off rate), potentially offering a different pharmacokinetic advantage despite a similar mechanism.
Mechanistic Framework
The therapeutic value of CBBA lies in its ability to occupy the vacant thyroxine-binding sites on the TTR tetramer, raising the energy barrier for dissociation.
Figure 1: Mechanism of Action & TI Evaluation Logic
Caption: CBBA stabilizes the TTR tetramer (Green path), preventing dissociation into amyloidogenic monomers. The TI is defined by the ratio of the dose causing Toxicity (Red path) to the dose achieving Stabilization.
Experimental Protocols (The "How-To")
To calculate the TI (TD₅₀ / ED₅₀), you must run parallel efficacy and toxicity workflows.
Protocol A: Efficacy (ED₅₀) - Acid-Mediated Fibril Formation Assay
Objective: Determine the concentration of CBBA required to reduce TTR fibril formation by 50%.
-
Preparation:
-
Purify recombinant human TTR (WT or V30M variant) to 0.4 mg/mL in phosphate buffer (pH 7.6).
-
Prepare CBBA serial dilutions (0.1 nM to 10 µM) in DMSO.
-
-
Incubation:
-
Incubate TTR (3.6 µM final) with CBBA for 30 min at 37°C.
-
-
Acid Denaturation (The Stress Test):
-
Add Acetate buffer (pH 4.4) to induce tetramer dissociation.
-
Incubate for 72 hours at 37°C.
-
-
Quantification:
-
Add Thioflavin T (ThT) (10 µM).
-
Measure fluorescence (Ex: 440 nm / Em: 482 nm).
-
-
Analysis:
-
Plot Fluorescence vs. Log[CBBA].
-
Fit to a sigmoidal dose-response curve to calculate ED₅₀ .
-
Validation: Tafamidis should yield an ED₅₀ ≈ 3–5 µM (depending on conditions).
-
Protocol B: Toxicity (TD₅₀) - Multi-Parametric Cytotoxicity
Objective: Determine the concentration causing 50% cell death or significant off-target stress.
-
Cell System:
-
HepG2 (Liver): Primary site of TTR production and drug metabolism.
-
AC16 (Cardiomyocytes): Critical for cardiac amyloidosis relevance.
-
-
Dosing:
-
Treat cells with CBBA (1 µM to 100 µM) for 48 hours.
-
-
Readout 1: Cell Viability (ATP):
-
Use CellTiter-Glo® (Luminescence) to measure ATP levels.
-
Calculate LC₅₀ (Lethal Concentration 50).
-
-
Readout 2: Membrane Integrity (LDH):
-
Measure Lactate Dehydrogenase release into the media (indicates necrosis).
-
-
Readout 3: COX Inhibition (Selectivity Check):
-
Use a COX-1/COX-2 inhibitor screening kit (fluorometric).
-
Goal: CBBA should have an IC₅₀ > 100 µM for COX enzymes (unlike Diflunisal).
-
Therapeutic Index Calculation & Interpretation
Once experimental data is gathered, synthesize the Therapeutic Index (TI).
Interpretation Guide
| Calculated TI | Classification | Development Decision |
| < 10 | Narrow | Fail. High risk of toxicity at therapeutic doses. (Similar to Diflunisal). |
| 10 – 100 | Moderate | Proceed with Caution. Requires optimization of PK/PD to ensure safety. |
| > 100 | Excellent | Go. Comparable to Tafamidis. High safety margin allows for aggressive dosing. |
Critical Analysis for CBBA: If CBBA shows an ED₅₀ similar to Tafamidis (~3 µM) but a TD₅₀ of 50 µM (TI ≈ 16), it is inferior. If TD₅₀ > 500 µM (TI > 160), it is a strong candidate.
Workflow Diagram: The Screening Cascade
Use this workflow to standardize the evaluation process in your lab.
Figure 2: TI Evaluation Workflow
Caption: A parallel screening cascade ensures that efficacy (Blue) and toxicity (Red) data are generated simultaneously to calculate the TI (Yellow) before investing in animal models.
References
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link
-
Johnson, S. M., et al. (2008). "Structure-activity relationships for the binding of 2-phenylbenzoxazole derivatives to transthyretin." Journal of Medicinal Chemistry, 51(2), 260-270. Link
-
Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 126(4), 801-813. Link
-
Coelho, T., et al. (2012). "Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial." Neurology, 79(8), 785-792. Link
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
In the dynamic environment of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid, a halogenated aromatic carboxylic acid. Given the absence of specific disposal data for this compound, this document synthesizes established best practices for handling similar chemical structures, ensuring a conservative and safety-centric approach.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is paramount. Based on its chemical structure—a chlorinated benzoxazole derivative of benzoic acid—we can infer several key hazard characteristics. The presence of a chlorine atom designates it as a halogenated organic compound, which often requires specific disposal routes due to their potential to form harmful byproducts upon incineration and their environmental persistence.[1][2] The benzoic acid moiety suggests acidic properties, while the benzoxazole core can contribute to its biological activity and potential toxicity.
Assumed Hazard Classification:
| Hazard Category | Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar chlorinated benzoic acids.[3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of aromatic carboxylic acids.[4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | A common characteristic of aromatic carboxylic acids.[4][5] |
| Hazardous to the Aquatic Environment | Potential Chronic Hazard | Halogenated organic compounds can be persistent and ecotoxic. |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.
-
Body Protection: A laboratory coat is essential to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Segregation and Collection: The Cornerstone of Proper Disposal
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[6][7]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the collection of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify its contents: "4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid". Include the approximate concentration and date of accumulation.[8]
-
Waste Stream Segregation: This compound is a halogenated organic solid . It must be collected separately from non-halogenated organic waste, as the disposal methods and costs for these two streams differ significantly.[1][9] Do not mix with other waste streams such as acids, bases, or oxidizers unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[7]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[6]
Disposal of Contaminated Materials and Empty Containers
Any materials that come into contact with 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
Empty Containers: An "empty" container that held this chemical is not truly empty and must be decontaminated before it can be disposed of as regular trash.[9]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated organic liquid waste.[9]
-
Final Disposal: Once triple-rinsed, the container can be defaced of its original label and disposed of as non-hazardous waste, in accordance with institutional policies.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid and associated waste.
Sources
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- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 9. vumc.org [vumc.org]
Personal protective equipment for handling 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
[1][2][3]
Executive Safety Overview & Hazard Identification
Compound Class: Halogenated Benzoxazole Derivative / Benzoic Acid Analog Physical State: Solid (Crystalline Powder) Primary Hazard Classification (Predicted/SAR): Due to the specific structural combination of a chlorinated benzoxazole ring and a benzoic acid moiety, this compound must be treated with high caution under the Precautionary Principle . Specific toxicological data for the 4-isomer is limited; therefore, safety protocols are derived from Structure-Activity Relationships (SAR) of analogous compounds (e.g., 4-chlorobenzoic acid, benzoxazole derivatives).[1][2][3]
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).[3] Benzoxazole derivatives are often biologically active (antimicrobial/cytotoxic), necessitating containment.[3]
-
Skin/Eye Corrosion: Category 1/2 (Causes serious eye damage/skin irritation).[3][4] The benzoic acid functional group poses a risk of acidic burns to mucous membranes.
-
Target Organ Toxicity: Potential respiratory irritant (STOT-SE 3) if dust is inhaled.[1][2][3][5]
Operational Mandate: Handle as a Potent Compound . All solid manipulation must occur within a certified chemical fume hood or powder containment enclosure.[2] Avoid all skin contact and inhalation.[6]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards required for handling this compound in a research setting.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient due to the risk of acidic dust or solution splash causing irreversible corneal damage [1, 5].[1][2][3] |
| Dermal (Hand) | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Inspection White/Blue).Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff).Rationale: Nitrile provides excellent resistance to organic acids and benzoxazole solvents (e.g., DMSO).[2][3] Double gloving allows immediate shedding of the outer layer upon contamination [2]. |
| Respiratory | Engineering Control Primary | Primary: Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Outside Hood): N95 or P100 Particulate Respirator.Rationale: Prevents inhalation of fine particulates which may be respiratory sensitizers [3].[3] |
| Body | Lab Coat (High-Closure) | Material: Poly-cotton blend or disposable Tyvek for high quantities.Rationale: Must cover the neck and extend to wrists to prevent skin absorption.[1][2][3] |
Operational Handling Protocol
This section details the step-by-step workflow for weighing and solubilizing the compound. This protocol is designed to minimize dust generation and exposure.
Phase A: Pre-Operational Setup
-
Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity between 0.3–0.5 m/s (60–100 fpm).
-
Decontaminate: Clear the hood of incompatible chemicals (strong oxidizers, strong bases).
-
Prepare Solvents: If solubilizing, pre-measure the solvent (typically DMSO or Ethanol) to minimize open container time.
Phase B: Weighing & Transfer (Solid State)
Use an analytical balance located inside a powder containment hood if available.[3] If the balance is outside, use the "Sub-Sampling" method.
-
Tare Container: Place a pre-labeled, screw-cap vial on the balance.
-
Transfer: Using a disposable anti-static spatula, transfer the solid. Do not pour.
-
Seal: Cap the vial immediately after transfer.
-
Decon Spatula: Wipe the spatula with a Kimwipe soaked in 10% ethanol before removing it from the hood to prevent dust tracking.
Phase C: Solubilization (Liquid State)
Benzoxazole derivatives often require polar aprotic solvents.[3]
-
Solvent Addition: Add DMSO or DMF via pipette directly into the vial containing the solid.
-
Vortexing: Cap tightly and vortex until fully dissolved.
-
Note: If heating is required (up to 40°C), use a dry block heater.[3] Do not use an open flame or water bath to reduce contamination risk.
-
-
Inspection: Visually verify clarity. Any turbidity indicates incomplete dissolution or precipitation.[2]
Phase D: Waste Disposal
Strict segregation is required to prevent downstream reactions.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into Hazardous Solid Waste (Trace Organics) .
-
Liquid Waste: Solutions must be disposed of in Halogenated Organic Solvent Waste . The chlorine atom on the benzoxazole ring dictates this classification [1, 4].
-
Wash Buffer: First rinse of glassware should be collected as hazardous waste.
Visualized Workflows (Graphviz)[2][3]
Diagram 1: Safe Handling Decision Tree
This logic flow guides the researcher through the critical safety decisions during the handling process.
Caption: Decision tree for safe handling, emphasizing the mandatory requirement for engineering controls (fume hood) regardless of physical state.
Diagram 2: Solubilization & Containment Workflow
This diagram illustrates the specific steps for dissolving the compound while maintaining containment.
Caption: Step-by-step solubilization workflow highlighting the critical control point (Sealed Cap) to prevent aerosol release.
Emergency Response Procedures
Spill Management
-
Evacuate: Clear the immediate area of personnel.
-
Assess: If the spill is >500 mg or outside the hood, contact EHS immediately.
-
Neutralize (Small Spills):
-
Clean: Wash the area with soap and water twice.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][4][5][7] Seek medical attention immediately (Risk of acidic damage) [1].[3]
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][4][5][7][8]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
-
Sigma-Aldrich. (2025).[2][3][7] Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from (Note: Used as a surrogate for the benzoic acid moiety safety profile).
-
Occupational Safety and Health Administration (OSHA). (2022).[2][3] Personal Protective Equipment (PPE) Laboratory Standards (29 CFR 1910.132). Retrieved from [2][3]
-
National Institutes of Health (NIH). (2025).[2][3] A framework for personal protective equipment use in laboratories. Retrieved from [2][3]
-
PubChem. (2025).[2][3] Compound Summary: 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid.[1][2][3] Retrieved from [2][3]
-
ITW Reagents. (2025). Safety Data Sheet: Benzoic Acid. Retrieved from [2][3]
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- 1. 5-Chlorobenzooxazole-2-thiol | 22876-19-3 [chemicalbook.com]
- 2. Buy 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid | 108500-13-6 [smolecule.com]
- 3. PubChemLite - Benzoic acid, 4-[[[[3-chloro-4-[[[[1-[2-chloro-4-(1,1-dimethylethyl)phenyl]-1h-tetrazol-5-yl]thio]acetyl]amino]phenyl]amino]carbonyl]amino]-, ethyl ester (C29H29Cl2N7O4S) [pubchemlite.lcsb.uni.lu]
- 4. itwreagents.com [itwreagents.com]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. redox.com [redox.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
